CCT367766
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-chloro-5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)phenyl]-2-[[4-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethyl]piperazin-1-yl]methyl]quinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H48ClN7O11/c50-36-9-8-33(52-45(59)32-6-12-40-42(27-32)68-25-24-66-40)28-38(36)53-46(60)31-5-10-37-30(26-31)4-7-34(51-37)29-56-16-14-55(15-17-56)18-19-64-20-21-65-22-23-67-41-3-1-2-35-44(41)49(63)57(48(35)62)39-11-13-43(58)54-47(39)61/h1-10,12,26-28,39H,11,13-25,29H2,(H,52,59)(H,53,60)(H,54,58,61) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFXVOSCUJQYET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN4CCN(CC4)CC5=NC6=C(C=C5)C=C(C=C6)C(=O)NC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)OCCO9)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H48ClN7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
946.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The PROTAC CCT367766: A Technical Guide to its Mechanism of Action for Pirin Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of CCT367766, a potent and selective third-generation heterobifunctional degrader targeting the pirin protein. By presenting detailed experimental methodologies, quantitative data, and visual representations of the underlying biological pathways, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.
Core Mechanism: Targeted Degradation of Pirin
This compound operates as a Proteolysis Targeting Chimera (PROTAC), a class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins.[1][2][3] This molecule is comprised of three key components: a ligand that binds to the target protein (pirin), a ligand that recruits an E3 ubiquitin ligase (Cereblon, CRBN), and a linker connecting these two moieties.[1][2]
The mechanism of action unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both pirin and the E3 ligase Cereblon, bringing them into close proximity to form a ternary complex.[3]
-
Ubiquitination: Within this complex, Cereblon facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the pirin protein. This results in the formation of a polyubiquitin chain on pirin.
-
Proteasomal Recognition and Degradation: The polyubiquitinated pirin is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome unfolds and degrades the pirin protein into smaller peptides, effectively eliminating it from the cell.[1] this compound is then released and can engage in further rounds of pirin degradation, acting in a catalytic manner.
This targeted degradation approach offers a powerful strategy to study the function of proteins like pirin, which lack a known enzymatic active site and are therefore challenging to target with traditional small molecule inhibitors.[1][2]
Quantitative Profile of this compound
The efficacy and binding affinities of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Description | Reference |
| Pirin Binding Affinity (Kd) | 55 nM | Dissociation constant for the binding of this compound to recombinant pirin protein, as determined by surface plasmon resonance (SPR). A lower Kd indicates stronger binding. | [3] |
| Cereblon (CRBN) Binding Affinity (Kd) | 120 nM | Dissociation constant for the binding of this compound to the Cereblon E3 ligase. | [3] |
| CRBN-DDB1 Complex Affinity (IC50) | 490 nM | The half-maximal inhibitory concentration of this compound for displacing a fluorescent probe from the CRBN-DDB1 complex, indicating its engagement with the E3 ligase complex in a cellular context. | [3] |
| Cell Line | Treatment Conditions | Effect | Reference |
| SK-OV-3 (human ovarian cancer) | 0.5-50 nM for 2 hours | Concentration-dependent depletion of pirin protein. | [3] |
| SK-OV-3 | 50-1500 nM for 24 hours | Time-dependent depletion of pirin, exhibiting a "hook effect" at higher concentrations, which is characteristic of PROTACs. | [3] |
Signaling Pathway
The degradation of pirin by this compound has significant implications for downstream signaling pathways. Pirin has been identified as a transcriptional coregulator, notably playing a role in the nuclear factor-kappa B (NF-κB) signaling pathway.[2][4] By degrading pirin, this compound can modulate the activity of this critical pathway involved in inflammation, immunity, and cell survival.
References
The Role of Pirin in Cell Signaling Pathways: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Pirin is a highly conserved, non-heme, iron-dependent nuclear protein that belongs to the functionally diverse cupin superfamily.[1][2] Initially identified as an interactor of the Nuclear Factor I/CCAAT box transcription factor (NFI/CTF1), pirin has emerged as a critical transcriptional co-regulator with significant roles in a variety of fundamental cellular processes.[1][3] Its involvement in inflammation, apoptosis, cell proliferation, and metastasis, particularly in the context of cancer, has positioned it as a protein of considerable interest for therapeutic development.[1][2][4] This guide provides a detailed examination of pirin's function in cell signaling, focusing on its molecular interactions, its role as a redox sensor, and its impact on key signaling cascades.
Core Function: A Redox-Sensitive Transcriptional Co-regulator
Pirin's primary function lies in its ability to modulate the activity of transcription factors, thereby influencing gene expression.[3][5][6] A unique feature of pirin is that its regulatory activity is controlled by the oxidation state of its bound iron cofactor.[1][4][7] This allows pirin to function as a nuclear redox sensor, translating changes in the cellular oxidative environment into specific gene expression programs.[6][7]
-
Inactive State (Fe²⁺): In its ferrous (Fe²⁺) state, typically under normal reducing conditions, pirin is considered inactive.[6][7]
-
Active State (Fe³⁺): Under oxidizing conditions, the iron center shifts to the ferric (Fe³⁺) state.[6][7] This induces a conformational change in pirin, exposing a key protein interaction surface known as the "R-shaped" region.[7] This active ferric form of pirin is capable of interacting with and modulating the function of its binding partners.[6][7]
This reversible switch enables cells to respond rapidly to oxidative stress signals, such as those generated during inflammation or in the tumor microenvironment.[7]
Pirin in the NF-κB Signaling Pathway
The most well-characterized role of pirin is its modulation of the Nuclear Factor-κB (NF-κB) signaling pathway, a cornerstone of immune and inflammatory responses, cell survival, and proliferation.[5][7][8] Pirin can influence both the canonical and non-canonical NF-κB pathways through distinct molecular interactions.
Interaction with p65 (RelA) in the Canonical Pathway
In the canonical NF-κB pathway, pirin directly interacts with the p65 (RelA) subunit. Under oxidizing conditions, the active Fe³⁺-pirin binds to the C-terminal Rel homology domain of p65.[7] This interaction enhances the binding of the p65 homodimer to its target κB DNA sequences, thereby amplifying the transcriptional output of NF-κB-regulated genes involved in inflammation and cell survival.[1][7]
Caption: Pirin's role in the canonical NF-κB pathway.
Interaction with Bcl-3 and p50/p52 in Transcriptional Regulation
Pirin also plays a crucial role by interacting with B-cell lymphoma 3 (Bcl-3), an atypical IκB protein that acts as a transcriptional co-regulator.[1][6] Pirin forms a quaternary complex with Bcl-3 and NF-κB1 (p50) or NF-κB2 (p52) homodimers on κB binding sites.[4][8] This interaction is mediated by the ankyrin repeat domains of Bcl-3.[1][4] The Fe²⁺-bound form of pirin appears to have a higher affinity for Bcl-3.[1][4] This complex can either activate or repress gene expression depending on the cellular context. For instance, the pirin-Bcl-3 interaction is known to suppress the expression of Snail Family Transcriptional Repressor 2 (SNAI2), thereby inhibiting metastasis in melanoma cells.[4]
Caption: Formation of the pirin-Bcl-3-p50 quaternary complex.
Pirin's Role in Apoptosis and Cancer
Pirin's influence extends to the regulation of apoptosis, or programmed cell death, a process often dysregulated in cancer. Its role can be context-dependent, sometimes promoting and sometimes inhibiting cell death.
In colorectal cancer, pirin upregulation has been shown to promote tumorigenesis by inhibiting FAS-mediated apoptosis.[9] Pirin achieves this through a dual mechanism that suppresses the transcription factor NF-κB2 (p52). It disrupts the association of the active p52-RelB complex from the FAS promoter and inhibits the activation and nuclear translocation of p52.[9] Furthermore, pirin can directly interact with the FAS receptor in the cytosol, preventing its translocation to the cell membrane where it would normally trigger the apoptotic cascade.[9] Knockdown of pirin sensitizes these cancer cells to cell death triggered by CD8+ T cells, highlighting its immunomodulatory role.[9]
Conversely, in response to acute oxidative stress from cigarette smoke, upregulation of pirin in airway epithelial cells has been found to induce apoptosis.[4] Pirin has also been implicated as a negative regulator of senescence in melanocytic cells and a modulator of autophagy-dependent ferroptosis, an iron-dependent form of cell death.[4]
Quantitative Data on Pirin Interactions
The following table summarizes key quantitative findings related to pirin's function. This data is essential for computational modeling and for understanding the stoichiometry and affinity of these critical interactions.
| Interacting Partner | Pirin Form | Method | Finding | Reference |
| NF-κB (p65) | Fe³⁺ (Ferric) | Spectroscopic Analysis | Substantially facilitates binding of p65 to target κB DNA. | [7] |
| Bcl-3 | Fe²⁺ (Ferrous) | Molecular Docking | Higher binding affinity compared to the Fe³⁺ form. | [1][4] |
| NFKBIA (IκBα) | Fe²⁺ (Ferrous) | Molecular Docking | Direct interaction with higher affinity than the Fe³⁺ form. | [1] |
| NFIX | Fe²⁺ (Ferrous) | Molecular Docking | Direct interaction with higher affinity than the Fe³⁺ form. | [1] |
| SMAD9 | Fe²⁺ (Ferrous) | Molecular Docking | Direct interaction with higher affinity than the Fe³⁺ form. | [1] |
| NF-κB Pathway | Overexpression | Luciferase Reporter Assay | Pirin overexpression significantly increased NF-κB fold induction after TNFα treatment in HeLa cells. | [5][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of key experimental protocols used to elucidate pirin's function.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions
Objective: To confirm the in-vivo interaction between pirin and a putative binding partner (e.g., Bcl-3 or p65).
Methodology:
-
Cell Lysis: Culture cells (e.g., HEK293T or a relevant cancer cell line) transiently overexpressing tagged versions of pirin and its potential partner. Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins (e.g., anti-FLAG for a FLAG-tagged pirin) overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the bait (e.g., anti-FLAG) and prey (e.g., anti-HA for an HA-tagged partner) proteins to confirm co-precipitation.
Caption: Workflow for co-immunoprecipitation.
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To quantify the effect of pirin expression on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HeLa) with three plasmids:
-
A firefly luciferase reporter plasmid under the control of a promoter containing multiple κB binding sites.
-
A Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.
-
An expression plasmid for pirin (pcPIR) or an empty vector control (pcDNA3.1).
-
-
Cell Stimulation: After 24-48 hours, stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα), for a defined period (e.g., 6-8 hours). Include an unstimulated control.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in a dual-luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction of NF-κB activity by comparing the normalized luciferase values of stimulated versus unstimulated cells for both pirin-overexpressing and control cells.
Conclusion and Future Directions
Pirin is a multifaceted nuclear protein that acts as a critical signaling node, particularly through its redox-dependent regulation of the NF-κB pathway. Its interactions with p65 and the Bcl-3/p50 complex underscore its importance in translating oxidative stress into specific transcriptional outcomes that affect inflammation, cell survival, and metastasis. The discovery of its role in suppressing FAS-mediated apoptosis in colorectal cancer opens new avenues for therapeutic intervention.[9]
Future research should focus on:
-
Expanding the Interactome: Uncovering additional binding partners of pirin to understand its role in other signaling pathways, such as those potentially involving NFIX and SMAD9.[1]
-
Structural Biology: Obtaining high-resolution structures of pirin in complex with its various partners (p65, Bcl-3) to facilitate the rational design of small molecule inhibitors.
-
Therapeutic Targeting: Developing and testing specific inhibitors, such as the triphenyl compound TPhA which blocks the pirin-Bcl-3 interaction, in preclinical models of cancer and inflammatory diseases.[10]
A deeper understanding of the molecular mechanisms governed by pirin will be instrumental for drug development professionals aiming to target the complex signaling networks that drive human disease.
References
- 1. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Pirin is an iron-dependent redox regulator of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Pirin Inhibits FAS-Mediated Apoptosis to Support Colorectal Cancer Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
CCT367766: A Targeted Protein Degrader Modulating the HSF1 Stress Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CCT367766 is a potent, third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the pirin protein.[1][2][3] Its development originated from a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway, which identified its precursor, CCT251236.[4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on the HSF1 stress pathway, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of targeted protein degraders in oncology and other therapeutic areas where the HSF1 pathway is implicated.
Introduction: The HSF1 Stress Pathway and the Emergence of this compound
The Heat Shock Factor 1 (HSF1) is a master transcriptional regulator of the cellular stress response, crucial for maintaining protein homeostasis (proteostasis).[6][7] In cancer cells, HSF1 is often constitutively active, supporting malignancy by enabling cancer cells to withstand various stresses, including those induced by oncogenic transformation and chemotherapy.[1][8] This has made the HSF1 pathway an attractive target for cancer therapy.[6]
CCT251236 was identified through a phenotypic screen as an inhibitor of the HSF1 stress pathway.[4][8] Further investigation into its mechanism of action revealed that it binds to the protein pirin, a putative transcriptional co-regulator.[4][9] To validate pirin as the intracellular target of CCT251236 and to create a tool for studying pirin's function, this compound was developed.[5][10] this compound is a PROTAC that links a pirin-binding moiety (derived from CCT251236) to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This bifunctional molecule recruits CRBN to pirin, leading to the ubiquitination and subsequent proteasomal degradation of pirin.[5][11]
The degradation of pirin by this compound is hypothesized to modulate the HSF1 pathway, offering a novel strategy for therapeutic intervention. While the precise mechanistic link between pirin and HSF1 is still under investigation, evidence suggests that pirin's role as a transcriptional co-regulator, potentially through its interaction with pathways like NF-κB which is known to crosstalk with the HSF1 pathway, may be key.[12][13][14]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its precursor, CCT251236.
Table 1: Binding Affinities and IC50 of this compound
| Target | Assay Type | Value | Reference |
| Recombinant Pirin | Surface Plasmon Resonance (SPR) | Kd = 55 nM | [1][2][3] |
| Recombinant CRBN | - | Kd = 120 nM | [1][2][3] |
| CRBN-DDB1 Complex | Fluorescence Polarization (FP) | IC50 = 490 nM | [1][2][3] |
Table 2: Cellular Activity of this compound
| Cell Line | Activity | Concentration | Time | Reference |
| SK-OV-3 | Pirin Protein Degradation | 0.5 - 50 nM | 2 hours | [1][3] |
| SK-OV-3 | Pirin Protein Degradation | 50 - 1500 nM | 24 hours | [1][3] |
Table 3: Effect of CCT251236 (this compound Precursor) on HSF1 Pathway
| Effect | Assay | Details | Reference |
| Inhibition of HSF1-mediated transcription | - | Reduction in mRNA expression of HSP70 and HSP27 | [9] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the mechanism of action of this compound and its proposed effect on the HSF1 stress pathway.
References
- 1. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 10. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pirin is an iron-dependent redox regulator of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of CCT367766: A Technical Guide to a Potent Pirin-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT367766 is a potent, third-generation, heterobifunctional protein degradation probe that targets the transcriptional co-regulator Pirin for ubiquitination and subsequent proteasomal degradation.[1][2] Developed as a chemical tool to validate intracellular target engagement of a novel Pirin ligand, this compound exemplifies a successful application of Proteolysis Targeting Chimera (PROTAC) technology against a non-catalytic protein target.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key preclinical data for this compound, intended for researchers and professionals in the field of drug discovery and development.
Discovery and Design Rationale
The development of this compound originated from the discovery of a high-affinity Pirin chemical probe, CCT251236, identified through a cell-based phenotypic screen.[4] To confirm that CCT251236 binds to Pirin within a cellular context, a PROTAC-based approach was employed to induce the degradation of the Pirin protein. The design of this compound involved an iterative process focused on optimizing the physicochemical properties and linker composition to achieve efficient ternary complex formation between Pirin, this compound, and the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This third-generation degrader was synthesized in three main iterations, demonstrating a refined strategy for developing PROTACs for novel protein targets.[3][4]
Physicochemical and Pharmacokinetic Properties
The iterative optimization of the PROTAC linker and warhead resulted in this compound having improved properties for cellular activity compared to its predecessors. The key physicochemical properties of this compound and its precursors are summarized below.
| Compound | Molecular Weight ( g/mol ) | ALogP | Log D7.4 | Topological Polar Surface Area (tPSA) (Å2) | Kinetic Solubility (KS) @ pH 7.4 (µM) |
| This compound (Probe 16) | 946.41 | 4.9 | 4.8 | 207 | >200 |
| Predecessor (Probe 10) | - | 5.3 | 5.1 | 220 | 1 |
| First Generation (Probe 3) | - | 4.2 | 3.9 | 249 | 1 |
Data compiled from multiple sources.[2][4][5]
Mechanism of Action: Pirin Degradation
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. It acts as a molecular bridge, simultaneously binding to the Pirin protein and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of Pirin, marking it for recognition and degradation by the proteasome.
Pirin Signaling Pathway
Pirin is a transcriptional co-regulator implicated in various cellular processes, including stress responses and cell migration. It has been shown to be an activator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8][9] By promoting the degradation of Pirin, this compound can serve as a tool to probe the downstream consequences of Pirin inhibition.
Preclinical Data
Binding Affinity
This compound demonstrates high affinity for both recombinant Pirin and the CRBN-DDB1 complex.
| Target | Kd (nM) | IC50 (nM) |
| Recombinant Pirin | 55 | - |
| CRBN-DDB1 Complex | 120 | 490 |
Data compiled from multiple sources.[1][2]
Cellular Activity
In vitro studies using the SK-OV-3 human ovarian cancer cell line demonstrated potent and rapid degradation of Pirin upon treatment with this compound.
| Cell Line | Treatment Concentration | Treatment Duration | Outcome |
| SK-OV-3 | 50 nM | 2 hours | Near complete Pirin degradation |
| SK-OV-3 | 0.5 - 50 nM | 2 hours | Concentration-dependent Pirin degradation |
| SK-OV-3 | 50 - 1500 nM | 24 hours | Time-dependent "hook effect" observed |
Data compiled from multiple sources.[1][10]
The "hook effect" is a characteristic phenomenon of PROTACs where efficacy decreases at higher concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.
Experimental Protocols
Cell Culture
SK-OV-3 human ovarian cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Immunoblotting for Pirin Degradation
-
Cell Treatment: SK-OV-3 cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then treated with various concentrations of this compound or vehicle control (DMSO) for the indicated time points.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated with a primary antibody against Pirin overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization: Recombinant Pirin or CRBN-DDB1 complex was immobilized on a CM5 sensor chip.
-
Binding Analysis: A series of concentrations of this compound were injected over the sensor chip surface.
-
Data Analysis: The association and dissociation rates were measured, and the equilibrium dissociation constant (Kd) was calculated by fitting the data to a 1:1 binding model.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A simplified overview is provided below. For a detailed synthetic scheme and characterization data, please refer to the primary literature.[4]
The synthesis of the pirin-targeting motif of this compound begins with 2-chloro-5-nitroaniline, which is converted to a chlorobisamide intermediate in three steps.[5] The CRBN-targeting thalidomide derivative is prepared separately.[5] Finally, these two components are coupled via a polyethylene glycol (PEG) linker to yield this compound.
Conclusion
This compound is a valuable chemical probe for studying the biology of Pirin. Its development showcases a rational approach to PROTAC design, emphasizing the importance of optimizing physicochemical properties for potent cellular activity. This technical guide provides a comprehensive summary of the discovery, mechanism of action, and preclinical data for this compound, offering a valuable resource for researchers in the field of targeted protein degradation and cancer biology. Further investigation into the therapeutic potential of Pirin degradation is warranted based on the success of this potent chemical tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT-367766 Datasheet DC Chemicals [dcchemicals.com]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
CCT367766: A Chemical Probe for Elucidating the Function of the Non-Catalytic Protein Pirin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Demonstrating the direct interaction of a small molecule with its intended protein target within a cellular context is a cornerstone of chemical biology and drug discovery. This task is particularly challenging for non-catalytic proteins, which lack a readily measurable enzymatic output. CCT367766 is a third-generation, heterobifunctional chemical probe designed to overcome this hurdle for Pirin, a putative transcription factor regulator with poorly understood biological functions. This document provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols for its application as a chemical tool.
This compound functions as a Protein Degradation Probe (PDP), a class of molecules more commonly known as Proteolysis Targeting Chimeras (PROTACs). It was developed to confirm the intracellular target engagement of CCT251236, a chemical probe for Pirin.[1] By inducing the selective degradation of Pirin, this compound provides a robust method to study the consequences of Pirin loss-of-function and to validate the effects of small molecule binders in a cellular environment.[2][3]
Mechanism of Action
This compound is a chimeric molecule composed of three key components: a ligand that binds to the protein of interest (Pirin), a ligand that recruits an E3 ubiquitin ligase (Cereblon, CRBN), and a flexible linker connecting the two.[4] Upon entering the cell, this compound forms a ternary complex with Pirin and CRBN, which is part of the larger CRL4-CRBN E3 ubiquitin ligase complex.[2][5] This induced proximity triggers the ubiquitination of Pirin, marking it for recognition and subsequent degradation by the 26S proteasome. The result is a rapid and selective depletion of intracellular Pirin levels, allowing for the study of its cellular role.[2][4]
Data Presentation
The following tables summarize the quantitative data for this compound and its precursors, demonstrating binding affinities and cellular activity.
Table 1: In Vitro Binding Affinities
This table presents the binding affinities of this compound and related compounds to recombinant Pirin protein and the CRBN-DDB1 complex.
| Compound | Target | Assay Type | Kd (nM)[5][6][7] | IC50 (nM)[5][6][7] |
| This compound | Pirin | SPR | 55 | - |
| This compound | CRBN | - | 120 | - |
| This compound | CRBN-DDB1 | FP | - | 490 |
| PDP 3 (First Gen) | Pirin | SPR | 110 | - |
| PDP 3 (First Gen) | CRBN-DDB1 | FP | - | 230 (Ki) |
| PDP 10 (Second Gen) | Pirin | SPR | 230 | - |
| PDP 10 (Second Gen) | CRBN-DDB1 | FP | - | 390 |
| CCT251236 | Pirin | SPR | 13 | - |
-
SPR: Surface Plasmon Resonance
-
FP: Fluorescence Polarization
Table 2: Cellular Activity and Selectivity
This table summarizes the activity of this compound in cellular assays.
| Cell Line | Experiment | Concentration | Time | Result |
| SK-OV-3 | Pirin Degradation | 0.5 - 50 nM | 2 h | Concentration-dependent depletion of Pirin.[6] |
| SK-OV-3 | Pirin Degradation | 50 - 1500 nM | 24 h | Time-dependent depletion, shows "hook effect" at higher concentrations.[5][6] |
| SK-OV-3 | Proteome-wide Selectivity | 50 nM | 4 h | Of 8,547 quantifiable proteins, only Pirin showed statistically significant degradation (2.3-fold reduction).[2][8] |
| SK-OV-3 | Competition Assay | 10 µM (Thalidomide pre-treatment) | - | Rescue of this compound-induced Pirin depletion, confirming CRBN dependence.[4] |
| SK-OV-3 | Competition Assay | Increasing concentrations of CCT251236 | 4 h pre-treatment | Rescue of Pirin depletion, confirming on-target engagement in cells.[2][8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the procedures described by Chessum et al.[2][8]
Cell Culture and Treatment for Degradation Studies
-
Cell Line: SK-OV-3 human ovarian carcinoma cells are recommended due to their robust expression of both Pirin and CRBN.[2][8]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of lysis.
-
Compound Preparation: Prepare stock solutions of this compound in DMSO (e.g., 10 mM).[7] Create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.5%.
-
Treatment:
-
For concentration-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.5 nM to 50 nM) for a fixed time (e.g., 2-4 hours).[6]
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 50 nM) for various durations (e.g., 2, 4, 8, 24 hours).[6]
-
Include a vehicle control (DMSO only) in all experiments.
-
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant for protein quantification.
Immunoblotting for Pirin Degradation
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Pirin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection: Wash the membrane with TBST. Incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities, normalized to the loading control.
Proteome-wide Selectivity Analysis (Mass Spectrometry)
-
Objective: To determine the selectivity of this compound for Pirin across the entire proteome.
-
Experimental Design: Treat SK-OV-3 cells with this compound (e.g., 50 nM) and a vehicle control (DMSO) for 4 hours.[2][8] Perform experiments in biological triplicate.
-
Sample Preparation:
-
Harvest and lyse cells as described previously.
-
Perform protein digestion (e.g., using trypsin).
-
Label the resulting peptides with isobaric tags, such as Tandem Mass Tags (TMT), for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify thousands of proteins across the different treatment groups.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the this compound-treated and vehicle-treated groups. A Benjamini-Hochberg correction should be applied to p-values to account for multiple comparisons.[2][8]
-
Plot the results on a volcano plot (log2 fold change vs. -log10 adjusted p-value) to visualize protein abundance changes. Pirin should be the only protein showing a statistically significant decrease.[2]
-
Conclusion
This compound is a highly potent and selective chemical probe for inducing the degradation of the non-catalytic protein Pirin.[2][9] Its well-characterized mechanism of action and high selectivity make it an invaluable tool for researchers.[8] By providing a method to rapidly and specifically deplete Pirin in living cells, this compound enables the robust interrogation of Pirin's biological functions and the validation of novel Pirin-targeting compounds. The protocols and data presented in this guide offer a comprehensive resource for the effective application of this compound in a research setting.
References
- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CCT36776 is a PROTAC-based Pirin Protein Degradation Probe | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Item - Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - American Chemical Society - Figshare [acs.figshare.com]
CCT367766: A Technical Guide to its Role in the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CCT367766, a potent, third-generation heterobifunctional protein degradation probe. It details the mechanism of action, quantitative binding affinities, and key experimental data related to its function within the ubiquitin-proteasome system (UPS).
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the target protein, pirin, a putative transcription factor regulator with no known enzymatic function.[1][2][3] This is achieved by hijacking the cellular ubiquitin-proteasome machinery.
Mechanism of Action: Pirin Degradation via E3 Ligase Recruitment
This compound is a bifunctional molecule composed of three key components: a ligand that binds to the target protein (pirin), a ligand that recruits an E3 ubiquitin ligase (Cereblon, CRBN), and a flexible linker connecting the two.[1][4][5]
The mechanism unfolds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to both pirin and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[1][6]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the pirin protein.
-
Proteasomal Degradation: The polyubiquitinated pirin is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.[1]
This process of induced degradation effectively reduces the intracellular levels of pirin, providing a powerful tool to study its biological functions.[4][5][7]
Caption: Mechanism of this compound-induced pirin degradation.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its binding affinity and cellular activity.
| Parameter | Value | Method | Target | Reference |
| IC50 | 490 nM | Fluorescence Polarization Assay | CRBN-DDB1 Complex | [4][5][7][8] |
| Kd | 55 nM | Surface Plasmon Resonance | Recombinant Pirin | [4][5][7] |
| Kd | 120 nM | Not Specified | Recombinant CRBN | [4][5][7] |
Table 1: Binding Affinities of this compound
| Cell Line | Concentration | Treatment Duration | Effect | Reference |
| SK-OV-3 | 50-1500 nM | 24 hours | Time-dependent depletion of pirin (hook effect observed) | [4][5][9] |
| SK-OV-3 | 0.5-50 nM | 2 hours | Concentration-dependent depletion of pirin | [4][5][9] |
| SK-OV-3 | 50 nM | 2 hours | Near complete pirin degradation | [1] |
Table 2: Cellular Activity of this compound in Human Ovarian Cancer Cells
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.
Fluorescence Polarization (FP) Assay for CRBN-DDB1 Binding
This assay is used to determine the binding affinity of this compound to the CRBN-DDB1 complex.
-
Principle: The assay measures the change in polarization of fluorescently labeled thalidomide when it is displaced from the CRBN-DDB1 complex by a competing ligand (this compound).
-
Reagents:
-
Recombinant CRBN-DDB1 complex
-
Thalidomide-derived fluorescent probe
-
This compound at various concentrations
-
Assay buffer
-
-
Procedure:
-
A solution containing the CRBN-DDB1 complex and the fluorescent probe is prepared.
-
Serial dilutions of this compound are added to the solution.
-
The mixture is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value is calculated from the dose-response curve.[1]
-
Caption: Workflow for the CRBN-DDB1 FP assay.
Immunoblotting for Pirin Degradation
This technique is used to visualize and quantify the depletion of pirin protein in cells treated with this compound.
-
Cell Culture and Treatment:
-
Protein Extraction and Quantification:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for pirin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
A loading control antibody (e.g., vinculin or GAPDH) is used to ensure equal protein loading.[1]
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate.
-
Band intensities are quantified using densitometry software.
-
Pirin protein levels are normalized to the loading control.
-
Proteasome Inhibition Assay
This experiment confirms that the degradation of pirin induced by this compound is dependent on the proteasome.
-
Procedure:
-
Expected Outcome: Pre-treatment with a proteasome inhibitor should "rescue" or prevent the degradation of pirin by this compound, resulting in pirin levels comparable to the untreated control.[1][2]
Conclusion
This compound is a highly effective and specific pirin-degrading PROTAC. Its mechanism of action, which relies on the recruitment of the E3 ligase CRBN to induce ubiquitination and subsequent proteasomal degradation of pirin, has been well-characterized. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound as a chemical tool to probe the function of pirin or as a lead for developing novel therapeutics.
References
- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound (formic) - MedChem Express [bioscience.co.uk]
- 9. This compound formic | PROTACs | | Invivochem [invivochem.com]
The Nexus of Pirin and Transcriptional Control: A Technical Guide for Researchers
Abstract
Pirin is a highly conserved, non-heme iron-binding nuclear protein belonging to the cupin superfamily. Initially identified as an interactor of the oncoprotein Bcl-3 and Nuclear Factor I (NFI), pirin has emerged as a critical transcriptional co-regulator with multifaceted roles in a variety of cellular processes, including cell cycle progression, apoptosis, and inflammatory responses.[1][2] Its dysregulation is frequently implicated in the pathogenesis of several diseases, most notably cancer, where it often promotes cell proliferation, migration, and tumor progression.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning pirin's function in transcriptional regulation, its involvement in key signaling pathways, and its significance as a potential therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research in this area.
Introduction to Pirin
Pirin is a 32 kDa protein that is ubiquitously expressed in human tissues and is highly conserved across species, from prokaryotes to mammals.[3][4] Its structure is characterized by two β-barrel domains, which is a hallmark of the cupin superfamily.[2] A key feature of pirin is the presence of a bound iron ion in its N-terminal domain, which is crucial for its function.[2] Pirin was first identified as a nuclear protein that interacts with Nuclear Factor I/CCAAT box transcription factor (NFI/CTF1) and the oncoprotein B-cell lymphoma 3-encoded protein (BCL-3).[2][4]
Functionally, pirin acts as a transcriptional co-regulator, modulating the activity of various transcription factors to fine-tune gene expression.[4] It does not bind to DNA directly but rather forms complexes with other proteins that do. A pivotal aspect of its regulatory role is its function as a redox sensor. The oxidation state of the bound iron ion (Fe²⁺ vs. Fe³⁺) dictates pirin's conformational state and its ability to interact with its binding partners, thereby linking cellular redox status to transcriptional outcomes.[5][6]
Pirin's Role in Transcriptional Regulation
Pirin's influence on gene expression is primarily mediated through its interactions with key transcription factors and its response to cellular stress signals.
Interaction with the NF-κB Pathway
A significant body of research points to pirin as a modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of immune and inflammatory responses, cell survival, and proliferation.[7][8]
-
Interaction with Bcl-3 and p50: Pirin forms a quaternary complex with the NF-κB1 (p50) homodimer and the atypical IκB protein Bcl-3 on NF-κB binding sites in DNA.[7] This interaction is thought to enhance the transcriptional activity of the p50-Bcl-3 complex.[9] The Fe²⁺-bound form of pirin appears to have a higher affinity for Bcl-3.[7]
-
Redox-Dependent Regulation of p65: Pirin has been identified as a redox sensor for the NF-κB pathway.[5][6] Under oxidizing conditions, the iron center of pirin is in the ferric (Fe³⁺) state. This conformation of pirin enhances the binding of the NF-κB p65 (RelA) subunit to its target DNA sequences.[5][6] Conversely, in its ferrous (Fe²⁺) state, pirin is inactive and does not facilitate p65 binding.[5] This mechanism allows pirin to act as a reversible switch, translating changes in the nuclear redox environment into altered NF-κB-dependent gene expression.[5][6] However, it is worth noting that some recent studies have questioned the direct binding of pirin to p65, suggesting the need for further investigation into this specific interaction.[10][11]
Interaction with Nuclear Factor I (NFI)
Pirin was initially discovered through its interaction with NFI/CTF1, a family of transcription factors involved in both transcription and DNA replication.[4][9] The iron cofactor in pirin is essential for this interaction.[7] This suggests that pirin may play a role in coordinating transcriptional regulation and DNA replication processes.
Upstream Regulation by NRF2
The expression of the pirin gene (PIR) is itself subject to transcriptional regulation. The transcription factor Nuclear Factor Erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response, has been shown to drive the basal expression of PIR.[4] The PIR promoter contains functional antioxidant response elements (AREs) to which NRF2 can bind.[4] This creates a feed-forward loop where oxidative stress can induce NRF2, which in turn upregulates pirin, potentially sensitizing the NF-κB pathway to the redox state of the cell.
Pirin in Key Signaling Pathways
Pirin's role as a transcriptional co-regulator integrates it into several critical signaling pathways.
NF-κB Signaling Pathway
As discussed, pirin is a significant player in both the canonical and non-canonical NF-κB pathways. In the canonical pathway, its redox-sensing function modulates the activity of p65-containing NF-κB dimers. In the non-canonical pathway, it interacts with p52 and Bcl-3 to regulate the transcription of a different subset of target genes.
Caption: Pirin in Canonical and Non-Canonical NF-κB Signaling.
Cell Cycle Regulation
Pirin has been shown to play a role in cell cycle progression, specifically the transition from G1 to S phase. It achieves this by upregulating the expression of E2F1, a key transcription factor that controls the expression of genes required for DNA synthesis.[11] Pirin binds to the 3'-terminal region of the E2F1 promoter, promoting its transcription.[11]
Quantitative Data on Pirin's Interactions and Expression
To provide a clearer picture of pirin's molecular interactions and its relevance in disease, the following tables summarize key quantitative data from various studies.
Table 1: Pirin Interaction and Inhibition Data
| Interacting Partner / Inhibitor | Method | Quantitative Value | Cell Line / System | Reference |
| Pirin Inhibitor (CCT251236) | Luciferase Reporter Assay | IC₅₀ = 3.3 nM | HEK293T cells | [5] |
| Pirin Inhibitor (CCT251236) | Surface Plasmon Resonance (SPR) | K_D = 44 nM | In vitro | [5] |
| Bcl-3 | Molecular Docking | Higher affinity for Fe²⁺-Pirin | In silico | [7] |
| NF-κB p65 | Analytical Size Exclusion Chromatography & Fluorescence Polarization | No detectable interaction | In vitro | [8][10] |
Table 2: Pirin Expression Changes
| Condition | Fold Change (mRNA) | Cell Line / Tissue | Reference |
| Colorectal Tumors vs. Normal Tissue | Increased in 30/48 patients (>2-fold) | Human colorectal tissue | [12] |
| Nrf2 Knockout | ~50% decrease | DLD1 cells | [13] |
| Nrf2 Gain-of-Function | ~2-fold increase | DLD1 cells | [13] |
| Keap1 Knockdown (Nrf2 activation) | ~1.5-fold increase | MEF cells | [12] |
| TBE-31 (Nrf2 inducer) Treatment | ~1.5-fold increase | DLD1 cells | [12] |
Experimental Protocols for Studying Pirin
Investigating the role of pirin in transcriptional regulation requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Chromatin Immunoprecipitation (ChIP) for Pirin's Target Promoters
This protocol is adapted for studying the association of the pirin-containing transcriptional complex with specific gene promoters (e.g., the E2F1 promoter).
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Protocol:
-
Cross-linking: Treat cells (e.g., MCF7 breast cancer cells) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to pirin or a transcription factor of interest (e.g., E2F1). Include a negative control with a non-specific IgG antibody.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Use quantitative PCR (qPCR) with primers specific to the target promoter region (e.g., the 3'-terminal region of the E2F1 promoter) to quantify the enrichment of the target sequence.
Co-immunoprecipitation (Co-IP) for Pirin's Protein Interactions
This protocol is designed to validate the interaction between pirin and its binding partners (e.g., Bcl-3, NFI).
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Pre-clearing: (Optional) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-pirin) overnight at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads several times with Co-IP lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein (e.g., anti-Bcl-3) to confirm the interaction.
Luciferase Reporter Assay for Pirin's Transcriptional Activity
This assay can be used to measure the effect of pirin on the activity of a specific promoter (e.g., an NF-κB-responsive promoter).
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HeLa or HEK293T) with:
-
A reporter plasmid containing a luciferase gene downstream of a promoter with NF-κB binding sites.
-
An expression plasmid for pirin (or a pirin-specific shRNA for knockdown studies).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Cell Treatment: After 24-48 hours, treat the cells with an inducer of the pathway of interest (e.g., TNFα to activate NF-κB).
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of promoter activity in the presence of overexpressed or knocked-down pirin compared to the control.
Conclusion and Future Directions
Pirin is a key molecular switch that integrates cellular redox signals with transcriptional regulation, particularly through its modulation of the NF-κB pathway. Its established role in promoting cancer progression has made it an attractive target for therapeutic intervention. While significant progress has been made in understanding pirin's function, several questions remain. The precise mechanism of its interaction with the p65 subunit of NF-κB warrants further clarification. A comprehensive, unbiased identification of pirin's full interactome and its target genes in different cellular contexts will provide a more complete picture of its biological roles. The development of more specific and potent small-molecule inhibitors of pirin holds promise for novel therapeutic strategies against cancer and inflammatory diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of pirin-mediated transcriptional regulation and its implications for human health.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Item - Interactions between Pirin and BCL3. - Public Library of Science - Figshare [plos.figshare.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Chromatin Immunoprecipitation (ChIP) to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) to Study DNA–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pirin does not bind to p65 or regulate NFκB-dependent gene expression but does modulate cellular quercetin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pirin does not bind to p65 or regulate NFκB-dependent gene expression but does modulate cellular quercetin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pirin, an Nrf2-Regulated Protein, Is Overexpressed in Human Colorectal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
The PROTAC CCT367766 and Its Impact on the Iron-Binding Proteome: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the chemical probe CCT367766, a Proteolysis Targeting Chimera (PROTAC), and its specific effects on iron-binding proteins. Designed for researchers, scientists, and professionals in drug development, this document details the mechanism of action of this compound, its primary target, and the potential downstream consequences on cellular iron homeostasis, with a focus on key iron-related proteins.
Introduction: this compound, a Selective Pirin Degrader
This compound is a third-generation heterobifunctional chemical probe developed to induce the degradation of the protein Pirin.[1][2] Pirin is a member of the cupin superfamily and is recognized as a nuclear non-heme iron-binding protein.[3][4] It is implicated in various cellular processes, including the regulation of transcription factors such as NF-κB, and is considered a potential therapeutic target in oncology.[5][6] this compound functions as a PROTAC, a molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][7]
Mechanism of Action of this compound
This compound is a bifunctional molecule comprising a ligand that binds to the target protein, Pirin, and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] These two ligands are connected by a flexible linker. The formation of a ternary complex between Pirin, this compound, and CRBN facilitates the transfer of ubiquitin molecules to Pirin, marking it for degradation by the 26S proteasome.[7] This targeted protein degradation is a powerful tool for studying protein function and holds therapeutic potential.[1][7]
Quantitative Analysis of this compound Activity
The efficacy and binding properties of this compound have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: Binding Affinities of this compound
| Molecule | Target | Assay | Kd (nM) | Ki (nM) | IC50 (nM) |
| This compound | Recombinant Pirin | SPR | 55 | - | - |
| This compound | CRBN | - | 120 | - | - |
| This compound | CRBN-DDB1 Complex | FP | - | 230 | 490 |
SPR: Surface Plasmon Resonance; FP: Fluorescence Polarization[2][8]
Table 2: Cellular Activity of this compound in SK-OV-3 Cells
| Treatment | Concentration | Duration | Effect on Pirin Expression |
| This compound | 0.5 - 50 nM | 2 hours | Concentration-dependent depletion |
| This compound | 50 nM | 2 hours | Complete degradation |
| This compound | 50 - 1500 nM | 24 hours | Time-dependent depletion with hook effect |
SK-OV-3 is a human ovarian cancer cell line.[2][8]
Experimental Protocols
Detailed experimental methodologies for the characterization of this compound are crucial for the replication and extension of these findings. The full protocols are available in the supplementary information of the primary research publication by Chessum et al. (2018).[1][7][9] Below are summaries of the key experimental procedures.
Surface Plasmon Resonance (SPR) for Binding Affinity
To determine the binding affinity of this compound to Pirin, SPR analysis was performed. Recombinant Pirin was immobilized on a sensor chip, and various concentrations of this compound were flowed over the surface. The association and dissociation rates were measured to calculate the equilibrium dissociation constant (Kd).
Fluorescence Polarization (FP) for CRBN-DDB1 Binding
The binding affinity of this compound to the CRBN-DDB1 complex was assessed using a competitive fluorescence polarization assay. A fluorescently labeled ligand for CRBN was used, and the displacement of this probe by increasing concentrations of this compound was measured as a change in fluorescence polarization, allowing for the calculation of the IC50 and Ki values.[1]
Western Blotting for Pirin Degradation
The cellular effect of this compound on Pirin levels was quantified by Western blotting. SK-OV-3 cells were treated with varying concentrations of this compound for different durations.[1][10] Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for Pirin and a loading control (e.g., vinculin). The intensity of the protein bands was quantified to determine the extent of Pirin degradation.
Proteomics Analysis for Selectivity
To assess the selectivity of this compound, a whole-proteome mass spectrometry approach was employed. SK-OV-3 cells were treated with this compound or a vehicle control.[1][7] The cells were lysed, and the proteins were digested into peptides. These peptides were then labeled with tandem mass tags (TMT) for quantitative comparison and analyzed by liquid chromatography-mass spectrometry (LC-MS). The abundance of thousands of proteins was compared between the treated and control samples to identify off-target effects. The proteomics data revealed that this compound is highly selective for Pirin, with no other proteins showing a statistically significant change in expression out of over 8,500 quantified proteins.[1][7]
Downstream Effects on Iron-Binding Proteins
Given that Pirin is an iron-binding protein, its degradation by this compound has the potential to impact cellular iron homeostasis. While direct experimental data on the effect of this compound on other iron-binding proteins like ferritin and transferrin receptor is currently limited, a plausible signaling pathway can be hypothesized based on the known functions of Pirin and its downstream effectors.
Pirin has been identified as a redox-dependent regulator of the NF-κB signaling pathway.[3][4] Specifically, the ferric (Fe³⁺) form of Pirin can enhance the binding of NF-κB to its target DNA sequences.[3][4] The degradation of Pirin would therefore be expected to modulate NF-κB activity. Furthermore, the transcription of ferritin, the primary intracellular iron storage protein, is known to be regulated by NF-κB.[5][6] This suggests a potential indirect mechanism by which this compound could influence ferritin levels. The regulation of the transferrin receptor, which is responsible for iron uptake, is also intricately linked to cellular iron levels and can be influenced by inflammatory signaling pathways.[10][11]
Conclusion and Future Directions
This compound is a potent and highly selective degrader of the iron-binding protein Pirin. Its mechanism of action via the PROTAC pathway has been well-characterized, and quantitative data on its binding and cellular activity are available. The high selectivity of this compound, as confirmed by proteomics, suggests that its primary effect is the depletion of Pirin.
The downstream consequences of Pirin degradation on the broader iron-binding proteome, including key players like ferritin and the transferrin receptor, remain an important area for future investigation. The established link between Pirin and NF-κB signaling provides a strong rationale for exploring the indirect regulation of ferritin expression. Future studies should aim to directly measure the levels and iron-loading status of ferritin and the expression of the transferrin receptor in cells treated with this compound to fully elucidate the impact of this chemical probe on cellular iron homeostasis. Such research will not only enhance our understanding of Pirin's function but also inform the potential therapeutic applications of Pirin-degrading agents.
References
- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways | PLOS One [journals.plos.org]
- 4. Pirin is an iron-dependent redox regulator of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Role for NF-kappa B in the regulation of ferritin H by tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aberrant Transferrin and Ferritin Upregulation Elicits Iron Accumulation and Oxidative Inflammaging Causing Ferroptosis and Undermines Estradiol Biosynthesis in Aging Rat Ovaries by Upregulating NF-Κb-Activated Inducible Nitric Oxide Synthase: First Demonstration of an Intricate Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of transferrin receptor expression and ferritin content in human mononuclear phagocytes. Coordinate upregulation by iron transferrin and downregulation by interferon gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CCT367766 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT367766 is a potent, third-generation heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the targeted degradation of the pirin protein.[1][2] As a chemical tool, this compound enables the acute removal of pirin from cellular systems, allowing for the investigation of its biological functions. Pirin is a nuclear protein implicated as a transcriptional coregulator, notably in the NF-κB signaling pathway, and has been associated with cancer progression and metastasis.[1][3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study the functional consequences of pirin degradation.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. It is a chimeric molecule with two key binding moieties: one end binds to the target protein, pirin, while the other end binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This dual binding induces the formation of a ternary complex between pirin, this compound, and the CRBN-DDB1 E3 ligase complex.[1] The close proximity of pirin to the E3 ligase facilitates the ubiquitination of pirin, marking it for degradation by the 26S proteasome.[1] This targeted degradation leads to a rapid and selective depletion of intracellular pirin levels.
Data Presentation
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Binding Affinities and Degradation Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 490 nM | CRBN-DDB1 Complex | [1][2] |
| Kd | 55 nM | Recombinant Pirin | [1][2] |
| Kd | 120 nM | Recombinant CRBN | [1][2] |
| Effective Concentration for Pirin Depletion | 0.5 - 50 nM (after 2 hours) | SK-OV-3 cells | [1] |
| Effective Concentration for Pirin Depletion | 50 - 1500 nM (up to 24 hours) | SK-OV-3 cells | [1] |
Table 2: Recommended Concentration Ranges for Cell-Based Assays
| Assay Type | Cell Line | Concentration Range | Incubation Time | Notes |
| Pirin Degradation (Western Blot) | SK-OV-3 | 1 - 100 nM | 2 - 24 hours | A time-course and dose-response experiment is recommended to determine optimal conditions for your cell line. |
| Functional Assays (Viability, Apoptosis, etc.) | Cancer cell lines | 10 nM - 1 µM | 24 - 72 hours | The effective concentration for functional effects may be higher and require longer incubation than for pirin degradation. This needs to be determined empirically. |
Experimental Protocols
Protocol 1: Assessment of Pirin Degradation by Western Blot
This protocol details the steps to confirm the degradation of pirin in cells treated with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., SK-OV-3)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Pirin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A recommended starting dose-response range is 1 nM to 1 µM. Include a vehicle control (DMSO). Aspirate the old medium and add the medium containing this compound or vehicle.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Pirin antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of pirin degradation on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and a vehicle control.
-
Incubation: Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to determine if pirin degradation induces apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 100 nM, 1 µM) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Expected Outcomes and Troubleshooting
-
Pirin Degradation: A successful experiment will show a dose- and time-dependent decrease in pirin protein levels in this compound-treated cells compared to the vehicle control. At high concentrations, a "hook effect" may be observed, where the degradation is less efficient due to the formation of binary complexes over the productive ternary complex.[1]
-
Functional Effects: Based on the known functions of pirin, its degradation may lead to a variety of phenotypic changes. Pirin has been implicated in the NF-κB pathway, which regulates cell survival, proliferation, and inflammation.[1][3] Therefore, pirin degradation could potentially inhibit cell proliferation, induce apoptosis, or affect cell migration and invasion, particularly in cancer cells where this pathway is often dysregulated. However, the specific effects are likely to be cell-type dependent. The primary study on this compound did not report significant effects on the viability of SK-OV-3 cells, suggesting that pirin may not be essential for the survival of this cell line under the tested conditions.[3]
-
Troubleshooting:
-
No Pirin Degradation: Ensure the this compound is properly dissolved and stored. Verify the expression of CRBN in your cell line of choice, as it is essential for the activity of this compound. Confirm the quality of the pirin antibody.
-
High Variability: Ensure consistent cell seeding density and treatment conditions. Use appropriate controls, including a vehicle control and potentially a negative control compound that does not bind to pirin or CRBN.
-
Downstream Signaling Pathway
Pirin is known to be a transcriptional coregulator that can modulate the activity of the NF-κB pathway.[1] By degrading pirin, this compound can be used to investigate the specific downstream genes and cellular processes regulated by pirin through this pathway. This may include effects on cell survival, proliferation, and migration.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
Application Notes and Protocols: CCT367766-Mediated Pirin Degradation in SK-OV-3 Ovarian Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT367766 is a third-generation, potent, and cell-permeable heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC).[1][2][3][4] It is designed to induce the degradation of the target protein pirin.[1][2] PROTACs function by hijacking the cell's natural protein disposal system.[5] this compound links a ligand that binds to pirin with a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] This proximity induces the ubiquitination of pirin, marking it for degradation by the proteasome.[5] The SK-OV-3 cell line, derived from a human ovarian adenocarcinoma, is a widely used model for studying ovarian cancer.[6][7] This document provides detailed protocols for the treatment of SK-OV-3 cells with this compound and for assessing the downstream cellular effects.
Mechanism of Action of this compound
This compound is a PROTAC designed to specifically target the protein pirin for degradation.[1][8] The molecule is composed of a ligand that binds to pirin and another ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN).[1] By simultaneously binding to both pirin and CRBN, this compound brings them into close proximity, forming a ternary complex.[2][5] This proximity allows the E3 ligase to attach ubiquitin chains to pirin, a process known as polyubiquitination. This polyubiquitin tag serves as a recognition signal for the proteasome, the cell's protein degradation machinery, which then degrades pirin.[5]
Figure 1: Mechanism of this compound-induced pirin degradation.
Data Presentation
Table 1: this compound Properties and Binding Affinities
| Property | Value | Reference |
| Target | Pirin | [1][2] |
| E3 Ligase Recruited | Cereblon (CRBN) | [1][2] |
| Affinity for Pirin (Kd) | 55 nM | [1][9] |
| Affinity for CRBN (Kd) | 120 nM | [1][9] |
| IC50 for CRBN-DDB1 Complex | 490 nM | [1][8][9] |
Table 2: Recommended this compound Treatment Conditions for SK-OV-3 Cells
| Parameter | Recommended Range | Reference |
| Concentration for Pirin Degradation | 0.5 - 50 nM | [1][9] |
| Concentration for Hook Effect Study | 50 - 1500 nM | [1][8][9] |
| Treatment Duration for Degradation | 2 - 24 hours | [1][2][9] |
| Treatment Duration for Functional Assays | 24 - 72 hours | [10][11][12] |
Experimental Protocols
SK-OV-3 Cell Culture
The SK-OV-3 human ovarian carcinoma cell line should be cultured according to the supplier's recommendations.[13]
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14] Alternatively, RPMI-1640 medium with the same supplements can be used.[13]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Subculturing: When cells reach 70-80% confluency, detach them using a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.[6][7] Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium before seeding into new culture vessels.[14] On resuscitation, cells should be seeded at 2-4x104 cells/cm2.[6]
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in DMSO (up to 250 mg/mL).[]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. It is recommended to prepare fresh DMSO stocks from solid this compound for each experiment to ensure stability.[2][16]
-
Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in sealed vials, protected from moisture.[9]
This compound Treatment of SK-OV-3 Cells
Figure 2: General workflow for this compound treatment of SK-OV-3 cells.
-
Seed SK-OV-3 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of 5 x 104 cells/well for 6-well plates and 5 x 104 cells/well for 96-well plates.[13][17]
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare fresh serial dilutions of this compound in complete culture medium from the DMSO stock solution immediately before use.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired treatment duration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]
-
Seed SK-OV-3 cells in a 96-well plate and treat with this compound as described above.
-
After the incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[18]
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][18]
-
Allow the plate to stand overnight in the incubator.[18]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][19]
-
Seed SK-OV-3 cells in 6-well plates and treat with this compound for the desired time (e.g., 24 or 48 hours).[12]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[10][12]
-
Incubate the cells in the dark at room temperature for 15 minutes.[10]
-
Analyze the stained cells by flow cytometry.
Western Blot Analysis for Pirin Degradation and Signaling Pathways
Western blotting is used to detect the levels of specific proteins.[20][21]
-
Seed SK-OV-3 cells in 6-well or 100-mm plates and treat with this compound. For pirin degradation, a 2-4 hour treatment is sufficient.[2][16] For signaling pathway analysis, a 24-hour treatment may be more appropriate.[11]
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pirin, p-Akt (Ser473), Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[22][23][24]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Hypothesized Downstream Signaling
While the direct downstream signaling effects of pirin degradation in SK-OV-3 cells are still under investigation, it is hypothesized that the depletion of pirin may impact key survival pathways such as the PI3K/Akt pathway, which is known to be crucial for the proliferation and survival of many cancer cells, including SK-OV-3.[11][25][26] The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival.[21]
Figure 3: Hypothesized signaling pathway affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 6. SK-OV-3. Culture Collections [culturecollections.org.uk]
- 7. SK-OV-3 Cell Line - Creative Biogene [creative-biogene.com]
- 8. This compound formic | PROTACs | | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective mediation of ovarian cancer SKOV3 cells death by pristine carbon quantum dots/Cu2O composite through targeting matrix metalloproteinases, angiogenic cytokines and cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UNBS5162 inhibits SKOV3 ovarian cancer cell proliferation by regulating the PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Different Cell Cycle Modulation in SKOV-3 Ovarian Cancer Cell Line by Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SKOV-3 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. MTT assay [bio-protocol.org]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of cell growth and induction of apoptosis in ovarian carcinoma cell lines CaOV3 and SKOV3 by natural withanolide Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Optimal CCT367766 Concentration for Pirin Degradation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of CCT367766, a third-generation heterobifunctional protein degradation probe, for inducing the degradation of the pirin protein. Pirin is a putative transcription factor regulator with no known enzymatic function, making traditional inhibitor-based studies challenging.[1] this compound is a PROTAC (Proteolysis Targeting Chimera) that recruits the E3 ubiquitin ligase Cereblon (CRBN) to pirin, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3]
Mechanism of Action
This compound functions as a molecular bridge, simultaneously binding to pirin and the CRBN-DDB1 complex.[1][2] This proximity induces the ubiquitination of pirin, marking it for degradation by the 26S proteasome.[4] This targeted protein degradation approach allows for the study of pirin function by depleting its cellular levels.
Experimental Overview
To determine the optimal this compound concentration for pirin degradation, a series of experiments should be conducted to assess the concentration- and time-dependent effects of the compound on pirin protein levels. The following protocols outline the key steps for this determination.
Quantitative Data Summary
The following tables summarize the reported experimental parameters and findings for this compound. These values can serve as a starting point for designing your experiments.
Table 1: Binding Affinity and IC50
| Compound | Target | Assay | Value | Reference |
| This compound | Recombinant Pirin | Surface Plasmon Resonance (SPR) | Kd = 55 nM | [2][3] |
| This compound | CRBN-DDB1 Complex | - | IC50 = 490 nM | [2][3] |
| This compound | CRBN | - | Kd = 120 nM | [2][3] |
Table 2: Cellular Activity in SK-OV-3 Cells
| Treatment Condition | Effect | Reference |
| 0.5 - 50 nM for 2 hours | Concentration-dependent depletion of pirin. | [1][2][3][5] |
| 50 nM for 2 hours | Near complete pirin degradation. | [1][5] |
| 50 - 1500 nM for 24 hours | Time-dependent "hook effect" observed. | [2][3] |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: SK-OV-3 human ovarian cancer cells are a reported model for studying this compound-mediated pirin degradation.[1][2][3][5]
-
Culture Conditions: Culture SK-OV-3 cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) to achieve 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[4] Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.[4]
-
Treatment:
-
Concentration-Response: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 5 µM) for a fixed time point (e.g., 2, 4, or 24 hours). Include a vehicle control (DMSO only).
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the concentration-response experiment) for various time points (e.g., 0, 1, 2, 4, 8, 16, 24 hours).
-
Western Blotting for Pirin Degradation
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.[4]
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pirin overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Quantification: Quantify the band intensities using densitometry software. Normalize the pirin band intensity to the corresponding loading control.
Validation of Proteasome-Dependent Degradation
To confirm that this compound-induced pirin depletion is mediated by the proteasome, a rescue experiment should be performed.
-
Pre-treatment: Pre-incubate SK-OV-3 cells with a proteasome inhibitor, such as MG132 (e.g., 500 nM), for 1-2 hours before adding this compound.[1][5]
-
Co-treatment: Treat the cells with this compound in the continued presence of the proteasome inhibitor.
-
Analysis: Perform Western blotting as described in section 4.2. Proteasome-dependent degradation is confirmed if the pre-treatment with MG132 rescues the this compound-induced degradation of pirin.
Data Interpretation and Considerations
-
Optimal Concentration: The optimal concentration of this compound will be the lowest concentration that achieves maximal pirin degradation (Dmax) within a reasonable timeframe. From the concentration-response curve, the DC50 (concentration at which 50% of the protein is degraded) can be determined.
-
Hook Effect: Be aware of the "hook effect," a phenomenon where the degradation efficiency decreases at very high concentrations of the PROTAC.[1][5] This is due to the formation of binary complexes (this compound-pirin or this compound-CRBN) that are unable to form the productive ternary complex required for degradation.
-
Time Dependence: The degradation of pirin is time-dependent.[1][5] Short incubation times (e.g., 2 hours) may be sufficient to observe significant degradation with potent compounds like this compound.[1][5]
-
Selectivity: To assess the selectivity of this compound, global proteomic approaches such as mass spectrometry can be employed to identify other proteins that may be degraded upon treatment.[6]
By following these protocols, researchers can effectively determine the optimal concentration of this compound for pirin degradation in their specific experimental system, enabling further investigation into the biological functions of pirin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
Application Notes: CCT367766 for Targeted Degradation of Pirin
Introduction
CCT367766 is a potent, third-generation heterobifunctional chemical probe designed for the targeted degradation of Pirin.[1] Pirin is a highly conserved, iron-binding nuclear protein belonging to the cupin superfamily.[2] It is understood to function as a transcriptional co-regulator, notably within the NF-κB signaling pathway, but it lacks a known enzymatic function.[2][3] This absence of catalytic activity makes Pirin a challenging target for traditional small-molecule inhibitors. This compound overcomes this challenge by operating as a Proteolysis Targeting Chimera (PROTAC), providing a powerful tool to investigate the cellular functions of Pirin by inducing its rapid and selective removal.[2][4] These notes provide a comprehensive overview of this compound's mechanism, key performance data, and detailed protocols for its application in research settings.
Mechanism of Action
This compound functions by hijacking the cell's native ubiquitin-proteasome system to induce the degradation of Pirin.[5] The molecule consists of three key components: a ligand that binds to Pirin, a second ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a flexible linker connecting them.[2][6] By simultaneously binding to both Pirin and CRBN, this compound facilitates the formation of a ternary complex.[4] Within this complex, the E3 ligase ubiquitinates Pirin, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process allows sub-stoichiometric amounts of this compound to trigger the elimination of a significant portion of the cellular Pirin population.[1][2]
Quantitative Data Summary
The efficacy of this compound has been characterized through various biochemical and cellular assays. The following table summarizes key quantitative metrics for the probe, demonstrating its high affinity and potent degradation activity.[1][2][7]
| Parameter | Target/Complex | Value | Assay Type | Reference |
| Binding Affinity (Kd) | Recombinant Pirin | 55 nM | Surface Plasmon Resonance (SPR) | [1] |
| Binding Affinity (Kd) | Recombinant CRBN | 120 nM | Surface Plasmon Resonance (SPR) | [1] |
| Inhibitory Concentration (IC50) | CRBN-DDB1 Complex | 490 nM | Fluorescence Polarization (FP) | [1][7] |
| Cellular Degradation | Endogenous Pirin | Complete degradation at 50 nM (2h) | Western Blot (SK-OV-3 cells) | [1] |
| Cellular Degradation | Endogenous Pirin | Time-dependent hook effect (50-1500 nM, 24h) | Western Blot (SK-OV-3 cells) | [1][7] |
Putative Pirin Signaling Pathway
Pirin is implicated as a transcriptional co-regulator, primarily through its interaction with the NF-κB pathway.[8][9] Under conditions of oxidative stress, Pirin expression is upregulated.[8] In the nucleus, Pirin can form a complex with BCL-3 and NF-κB (p50/p65), enhancing the transcription of target genes.[2] These downstream targets are associated with critical cancer-related processes such as cell migration, proliferation, and Epithelial-Mesenchymal Transition (EMT).[8] By degrading Pirin, this compound serves as a tool to uncouple these interactions and study the resulting functional consequences.
Experimental Protocols
The following protocols are designed for researchers using this compound to study Pirin degradation in a cellular context.
Protocol 1: Western Blot Analysis of Pirin Degradation
This protocol details how to measure Pirin protein levels following treatment with this compound.
Materials:
-
SK-OV-3 human ovarian cancer cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-Pirin, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Seeding: Seed SK-OV-3 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture for 24 hours.
-
Compound Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 5, 25, 50, 100, 500 nM). Treat cells for a fixed time (e.g., 2-4 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 50 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary anti-Pirin antibody overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Strip and re-probe the membrane for a loading control (e.g., β-actin) to confirm equal loading. Quantify band intensities to determine the percentage of Pirin degradation relative to the vehicle control.
Protocol 2: Mechanistic Validation with Competition Assays
This protocol validates that Pirin degradation is dependent on CRBN and the proteasome.
Procedure:
-
Cell Seeding: Seed SK-OV-3 cells as described in Protocol 1.
-
Pre-treatment (Controls):
-
CRBN Competition: Pre-treat cells with a high concentration of a CRBN-binding ligand (e.g., 10 µM thalidomide) for 1-2 hours.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., 1 µM MG-132) for 1-2 hours.
-
-
This compound Treatment: Following pre-treatment, add this compound at a concentration known to cause degradation (e.g., 50 nM) to the media already containing the inhibitor/competitor. Incubate for an additional 2-4 hours.
-
Analysis: Harvest cells and perform Western Blot analysis as described in Protocol 1.
-
Expected Outcome: Successful degradation of Pirin by this compound should be rescued (i.e., degradation is blocked) in cells pre-treated with thalidomide or MG-132, confirming a CRBN- and proteasome-dependent mechanism.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pirin Regulates Pyruvate Catabolism by Interacting with the Pyruvate Dehydrogenase E1 Subunit and Modulating Pyruvate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are pirin inhibitors and how do they work? [synapse.patsnap.com]
- 7. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pirin Function in Cancer Models Using CCT367766
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirin is a highly conserved, iron-dependent nuclear protein that has been implicated in various cellular processes, including transcriptional regulation, apoptosis, and cell migration.[1][2] Elevated expression of Pirin has been observed in several cancer types, such as melanoma, breast, and ovarian cancer, correlating with poor prognosis and metastasis.[1][3] This suggests Pirin as a potential therapeutic target in oncology. Pirin is known to be a transcriptional co-regulator, notably interacting with the NF-κB signaling pathway, a key player in cancer development and progression.[1]
CCT367766 is a potent and specific third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC), designed to target Pirin.[4] It functions by hijacking the cell's natural protein disposal system. This compound simultaneously binds to Pirin and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of Pirin.[4] This targeted degradation allows for the elucidation of Pirin's function in cancer models and presents a novel therapeutic strategy.
These application notes provide detailed protocols for utilizing this compound to study the role of Pirin in cancer, focusing on its effects on cell viability, migration, and invasion.
Data Presentation
Quantitative Data for this compound
The following table summarizes the key quantitative parameters of this compound's activity, primarily in the SK-OV-3 human ovarian cancer cell line.
| Parameter | Value | Cell Line/System | Reference |
| Pirin Degradation (DC50) | ~5 nM (at 2 hours) | SK-OV-3 | [4] |
| Pirin Degradation (Maximal) | Near complete at 50 nM (at 2 hours) | SK-OV-3 | [5] |
| CRBN-DDB1 Binding (IC50) | 490 nM | Biochemical Assay | [6] |
| Recombinant Pirin Binding (KD) | 44 nM | Surface Plasmon Resonance | [6] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIR promotes tumorigenesis of breast cancer by upregulating cell cycle activator E2F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In-Cell Target Engagement of CCT367766
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT367766 is a potent, third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the putative transcription factor regulator pirin.[1][2] this compound functions by simultaneously binding to pirin and the E3 ubiquitin ligase Cereblon (CRBN), thereby leading to the ubiquitination and subsequent proteasomal degradation of pirin.[3][4] Demonstrating direct engagement of a compound with its intended intracellular target is a critical step in the development of chemical probes and therapeutics.[1][5] These application notes provide detailed protocols for assays to confirm the in-cell target engagement of this compound.
The primary and most direct method to measure the target engagement of a degrader like this compound is to quantify the reduction in the levels of the target protein, pirin, within the cell. Additionally, complementary biophysical and biochemical assays can be employed to confirm target binding and stabilization.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule that hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of pirin.[4][6] One end of this compound binds to the target protein, pirin, while the other end binds to the E3 ubiquitin ligase, Cereblon (CRBN).[3][5] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to pirin, marking it for degradation by the 26S proteasome.[6][7]
References
- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CCT36776 is a PROTAC-based Pirin Protein Degradation Probe | MedChemExpress [medchemexpress.eu]
- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 7. NanoBRET® Proteasomal Recruitment Starter Kit [worldwide.promega.com]
Application Notes and Protocols: CCT367766 for Proteomics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT367766 is a potent and highly specific heterobifunctional protein degradation probe, designed to induce the targeted degradation of the protein Pirin.[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), this compound functions by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate Pirin, offering a powerful tool for studying its cellular functions and for validating it as a therapeutic target.[5][6][7]
These application notes provide a comprehensive overview of the experimental design for proteomics analysis using this compound, including detailed protocols and data presentation guidelines. The primary application demonstrated is the use of this compound to confirm intracellular target engagement and to assess the selectivity of protein degradation.
Mechanism of Action: The PROTAC Approach
This compound is composed of a ligand that binds to the target protein, Pirin, and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[1][5][6][7] The simultaneous binding of this compound to both Pirin and the E3 ligase forms a ternary complex. This proximity induces the E3 ligase to polyubiquitinate Pirin, marking it for recognition and subsequent degradation by the 26S proteasome.[5][7] This catalytic process allows a single molecule of this compound to induce the degradation of multiple Pirin proteins.
References
- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Intracellular Protein Degradation Induced by a Small Molecule: En Route to Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
CCT367766 solubility and preparation for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT367766 is a third-generation, potent, and specific heterobifunctional protein degradation probe targeting Pirin.[1][2] As a Proteolysis Targeting Chimera (PROTAC), this compound facilitates the degradation of the Pirin protein by hijacking the ubiquitin-proteasome system. It achieves this by simultaneously binding to Pirin and the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent degradation of Pirin by the proteasome.[1][3] This molecule serves as a valuable chemical tool for studying the biological functions of Pirin, a protein implicated in transcriptional regulation and stress pathways.[3][4]
These application notes provide essential information on the solubility of this compound and detailed protocols for its preparation and use in in vitro assays.
Physicochemical and Pharmacological Properties
This compound is the result of extensive medicinal chemistry efforts to improve upon earlier generations of Pirin degraders, which suffered from issues like poor reproducibility and low stability.[3][4] The design of this compound focused on optimizing linker design and physicochemical properties to create a highly active probe.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C49H48ClN7O11 | MedChemExpress |
| Molecular Weight | 946.40 g/mol | MedChemExpress |
| Binding Affinity (Pirin, Kd) | 55 nM | [1][2] |
| Binding Affinity (CRBN, Kd) | 120 nM | [1][2] |
| IC50 (CRBN-DDB1 complex) | 490 nM | [1][2] |
Solubility of this compound
Proper solubilization is critical for obtaining reliable and reproducible results in in vitro assays. Based on available data, this compound exhibits high solubility in dimethyl sulfoxide (DMSO). Information regarding its solubility in aqueous buffers and other organic solvents is limited. The formic acid salt form of this compound is noted to have enhanced water solubility.
| Solvent | Concentration | Comments |
| DMSO | ≥ 250 mg/mL (251.91 mM) | Hygroscopic DMSO can impact solubility; use freshly opened solvent.[1] |
| DMSO | 10 mM | --- |
| Aqueous Buffers (e.g., PBS) | Not specified | The formic salt form is suggested to have better water solubility. For cell-based assays, the final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts. |
| Ethanol | Not specified | A predecessor compound's synthesis involved ethanol, but the solubility of the final this compound compound in ethanol is not provided.[3] |
Preparation of this compound for In Vitro Assays
This section provides detailed protocols for the preparation of this compound stock solutions and their application in cell-based assays.
Materials
-
This compound (or this compound formic salt)
-
Anhydrous, sterile DMSO
-
Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes or vials
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Calculating the Volume of DMSO: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (μL) = (Mass (mg) / 946.40 g/mol ) * 100,000
-
Solubilization: Add the calculated volume of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in solubilization.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions from the 10 mM stock solution using sterile DMSO.
-
Final Dilution in Cell Culture Medium: To minimize precipitation, perform the final dilution by adding the this compound working solution to the pre-warmed cell culture medium. It is crucial to add the compound to the medium and not the other way around. Mix immediately by gentle pipetting or swirling.
-
Note: The final concentration of DMSO in the cell culture medium should be kept constant across all experimental conditions, including vehicle controls, and should typically not exceed 0.5%.
-
-
Application to Cells: Replace the existing medium in the cell culture plates with the medium containing the desired final concentration of this compound.
Experimental Example: Pirin Degradation in SK-OV-3 Cells
-
Cell Line: SK-OV-3 human ovarian cancer cells.[1]
-
Treatment Concentrations: 0.5 nM to 50 nM for concentration-dependent studies and 50 nM to 1500 nM for observing the "hook effect".[1][2]
-
Incubation Time: A 2-hour exposure is sufficient to observe significant Pirin degradation, with near-complete degradation at 50 nM.[1][3] Longer incubation times (e.g., 24 hours) can also be used.[1][2]
-
Analysis: Following treatment, cells are lysed, and protein expression is analyzed by immunoblotting (Western blot) to detect Pirin levels.[3]
Signaling Pathway of this compound-Mediated Pirin Degradation
This compound acts as a molecular glue, bringing together the target protein Pirin and the E3 ubiquitin ligase component Cereblon (CRBN). This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to Pirin. The polyubiquitinated Pirin is then recognized and degraded by the 26S proteasome.
Caption: this compound-mediated Pirin degradation pathway.
Experimental Workflow for In Vitro Pirin Degradation Assay
The following diagram outlines a typical workflow for assessing the efficacy of this compound in degrading Pirin in a cell-based assay.
Caption: Workflow for in vitro Pirin degradation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Pirin Downregulation by Lentiviral shRNA Knockdown and CCT367766 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirin is a highly conserved, iron-dependent nuclear protein implicated in the regulation of transcription and cell signaling pathways, most notably the NF-κB pathway.[1][2] Its overexpression has been associated with various cancers, making it a compelling target for therapeutic intervention. This document provides a detailed comparison of two distinct methodologies for downregulating pirin expression: lentiviral-mediated short hairpin RNA (shRNA) knockdown and targeted protein degradation using the PROTAC (Proteolysis Targeting Chimera) molecule CCT367766.
This comparative analysis aims to equip researchers with the necessary information and protocols to select the most appropriate method for their specific experimental needs, considering factors such as the desired speed of action, duration of effect, and specificity.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for each method, providing a direct comparison of their efficacy and characteristics.
| Parameter | Lentiviral shRNA Knockdown of Pirin | This compound Degradation of Pirin |
| Mechanism of Action | Post-transcriptional gene silencing via RNA interference, leading to mRNA degradation. | Targeted protein degradation via the ubiquitin-proteasome system. This compound is a PROTAC that recruits the E3 ubiquitin ligase Cereblon (CRBN) to pirin, leading to its ubiquitination and subsequent degradation.[3][4] |
| Typical Onset of Action | 48-96 hours post-transduction to observe significant protein level reduction.[5] | Rapid, with significant degradation observed within 2-4 hours of treatment.[3][6] |
| Duration of Effect | Stable and long-term knockdown in transduced cells and their progeny. | Transient and dependent on the continued presence and half-life of the compound. |
| Specificity | Can have off-target effects by silencing unintended genes with similar sequences. | Generally high specificity for the target protein, but potential for off-target degradation and "hook effect" at high concentrations.[3][6] |
| Parameter | Lentiviral shRNA Knockdown of Pirin (HCT116 cells) | This compound Degradation of Pirin (SK-OV-3 cells) |
| Protein Reduction Efficiency | ~70-80% reduction in pirin protein levels 96 hours post-infection.[5] | Near complete degradation at 50 nM after 2 hours.[5][6] |
| Effect on Cell Viability | Significant decrease in cell survival (~40% reduction) 96 hours post-infection.[5] | Data on direct cytotoxicity (IC50) not extensively published; focus is on target degradation. |
| Induction of Apoptosis | ~3-4 fold increase in apoptosis (Annexin V positive cells) 96 hours post-infection.[5] | Phenotypic effects on apoptosis are an area for further investigation. |
| Effective Concentration | Dependent on viral titer (Multiplicity of Infection - MOI). | DC50 (concentration for 50% degradation) in the low nanomolar range. Activity observed at concentrations as low as 0.5 nM.[3][6] |
| Binding Affinity (Kd) | Not applicable. | Pirin: 55 nM; CRBN: 120 nM.[3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in DOT language.
Pirin and the NF-κB Signaling Pathway
Pirin is known to act as a coregulator of the NF-κB transcription factor. In its ferric (Fe³⁺) state, pirin can enhance the binding of the p65 subunit of NF-κB to its target DNA sequences, thereby promoting the transcription of pro-inflammatory and anti-apoptotic genes.[2]
Lentiviral shRNA Knockdown Workflow
This diagram outlines the key steps involved in downregulating pirin using a lentiviral-shRNA approach, from vector production to the analysis of phenotypic effects.
This compound (PROTAC) Degradation Workflow
This diagram illustrates the mechanism of action of this compound and the experimental workflow for assessing its effects.
Experimental Protocols
Herein are detailed protocols for the key experiments discussed in this document.
Protocol 1: Lentiviral Production and Transduction for Pirin Knockdown
Materials:
-
HEK293T cells
-
Lentiviral vector containing shRNA targeting pirin (and a non-targeting control)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS
-
Opti-MEM
-
Target cancer cell line
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Day 2: Co-transfect the HEK293T cells with the pirin-shRNA lentiviral vector and packaging plasmids using your chosen transfection reagent according to the manufacturer's protocol.
-
Day 3: After 16-24 hours, replace the transfection medium with fresh DMEM.
-
Day 4 & 5: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests and filter through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
-
-
Lentiviral Transduction:
-
Day 1: Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Day 2: Remove the medium and add fresh medium containing polybrene (final concentration 4-8 µg/mL). Add the desired amount of lentiviral supernatant (determine the optimal MOI for your cell line).
-
Day 3: After 16-24 hours, replace the virus-containing medium with fresh medium.
-
Day 4 onwards: Begin selection with puromycin at a pre-determined optimal concentration for your cell line. Continue selection for 3-7 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated. Expand the stable cell pool for subsequent experiments.
-
Protocol 2: this compound Treatment and Western Blot Analysis
Materials:
-
Target cancer cell line
-
This compound (resuspended in DMSO)
-
Complete culture medium
-
PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against pirin
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 nM to 1000 nM) for the desired time (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
-
Western Blot Analysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pirin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo)
Materials:
-
96-well plates
-
Cells treated with either pirin shRNA or this compound
-
MTT reagent (and solubilization solution) or CellTiter-Glo reagent
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo)
Procedure (MTT):
-
Seed cells in a 96-well plate and treat as required (lentiviral transduction and selection, or this compound treatment).
-
At the desired time point, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Normalize the results to the control group to determine the percentage of cell viability.
Procedure (CellTiter-Glo):
-
Follow the same initial steps as the MTT assay for cell seeding and treatment in an opaque-walled 96-well plate.
-
At the end of the treatment period, add the CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Materials:
-
Cells treated with either pirin shRNA or this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) after treatment.
-
Wash the cells with cold PBS and resuspend them in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) to determine the effect of the treatment on apoptosis.
Conclusion
Both lentiviral shRNA knockdown and this compound-mediated degradation are effective methods for reducing cellular pirin levels. The choice between these two powerful techniques will depend on the specific goals of the research. Lentiviral shRNA offers a robust system for creating stable cell lines with long-term pirin suppression, ideal for in-depth functional studies and in vivo models. In contrast, this compound provides a rapid and transient method for pirin degradation, making it an excellent tool for studying the immediate consequences of pirin loss and for validating pirin as a druggable target. By understanding the distinct advantages and following the detailed protocols provided, researchers can effectively harness these technologies to further elucidate the role of pirin in health and disease.
References
- 1. Lentivirus-Mediated VEGF Knockdown Suppresses Gastric Cancer Cell Proliferation and Tumor Growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of lentivirus-mediated shRNA targeting integrin-linked kinase on oral squamous cell carcinoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of a human cancer cell surface proteome between interphase and mitosis | The EMBO Journal [link.springer.com]
- 5. Pirin Inhibits FAS‐Mediated Apoptosis to Support Colorectal Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirin, an Nrf2-Regulated Protein, Is Overexpressed in Human Colorectal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: CCT367766-Mediated Pirin Degradation
Welcome to the technical support center for CCT367766-mediated degradation of pirin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a third-generation, potent, and heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the pirin protein. This compound works by simultaneously binding to pirin and the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the ubiquitination of pirin, marking it for degradation by the proteasome.[1][2][3][4][5]
Q2: What is pirin and what is its function?
A2: Pirin is a highly conserved, iron-binding nuclear protein that belongs to the cupin superfamily.[6][7][8] It acts as a transcriptional cofactor, interacting with proteins like B-cell lymphoma 3 (Bcl-3) and nuclear factor I (NFI) to regulate gene expression involved in processes like DNA replication, apoptosis, and the NF-κB signaling pathway.[6][9][10] Dysregulation of pirin has been implicated in various cancers.
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been shown to be effective in depleting pirin in SK-OV-3 human ovarian cancer cells.[1][2] The efficacy of this compound in other cell lines will depend on the expression levels of both pirin and the E3 ligase cereblon (CRBN).
Q4: What is the expected molecular weight of pirin on a Western blot?
A4: The predicted molecular weight of human pirin is approximately 32 kDa.[7] However, it may be observed at a slightly higher molecular weight, around 32-36 kDa, on a Western blot depending on the specific antibody and experimental conditions.[11][12]
Troubleshooting Guide: Lack of Pirin Degradation
Issue: I am treating my cells with this compound, but I do not observe any degradation of pirin.
This is a common issue in targeted protein degradation experiments. The following troubleshooting guide provides a step-by-step approach to identify and resolve the problem.
Diagram: Troubleshooting Workflow for Lack of Pirin Degradation
Caption: A step-by-step workflow for troubleshooting the lack of pirin degradation with this compound.
Verify this compound Concentration (The "Hook Effect")
Question: Could the concentration of this compound be the issue?
Answer: Yes, a common phenomenon with PROTACs is the "hook effect," where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC forms non-productive binary complexes with either pirin or cereblon, preventing the formation of the productive ternary complex required for degradation.[2]
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations, from low nanomolar to high micromolar, to identify the optimal concentration for pirin degradation. In SK-OV-3 cells, near-complete degradation was observed at 50 nM after 2 hours.[13]
-
Start with a Lower Concentration: If you are using a high concentration, try reducing it to the nanomolar range.
| Parameter | Recommended Range | Rationale |
| Concentration Range | 0.1 nM - 10 µM | To identify the optimal degradation concentration and observe any potential "hook effect". |
| Starting Concentration | 10 nM - 100 nM | Based on published data for this compound in SK-OV-3 cells.[13] |
Optimize Incubation Time
Question: Am I incubating the cells with this compound for the right amount of time?
Answer: The kinetics of protein degradation can vary between cell lines and experimental conditions. It is crucial to perform a time-course experiment to determine the optimal incubation time.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Treat your cells with an optimal concentration of this compound and harvest them at different time points (e.g., 2, 4, 8, 12, 24, and 48 hours) to assess the rate and duration of pirin degradation. Significant degradation of pirin in SK-OV-3 cells was observed as early as 2 hours.[13]
Assess Cell Line Suitability
Question: Is my cell line appropriate for this experiment?
Answer: The success of this compound-mediated degradation depends on the endogenous expression levels of both the target protein (pirin) and the E3 ligase (cereblon, CRBN).
Troubleshooting Steps:
-
Verify Pirin Expression: Confirm that your cell line expresses detectable levels of pirin by Western blot.
-
Verify Cereblon (CRBN) Expression: this compound relies on CRBN to mediate pirin degradation. Check the expression level of CRBN in your cell line. Data from resources like The Cancer Genome Atlas (TCGA) and the Human Protein Atlas can provide information on CRBN mRNA and protein expression in various cancer cell lines.[14][15][16][17][18]
-
Choose a Different Cell Line: If your current cell line has very low levels of either pirin or CRBN, consider switching to a cell line with higher expression, such as SK-OV-3, which has been validated for this compound-mediated pirin degradation.[19]
Evaluate Cell Permeability
Question: Is this compound getting into my cells?
Answer: PROTACs are relatively large molecules, and poor cell permeability can be a limiting factor.
Troubleshooting Steps:
-
Review Physicochemical Properties: While this compound was designed with improved physicochemical properties, issues can still arise in certain cell types.[20]
-
Consider a Permeabilization Assay: Although complex, assays to assess compound permeability can be performed if you suspect this is the issue.
-
Increase Incubation Time: In some cases, a longer incubation time may allow for sufficient intracellular accumulation of the PROTAC.
Confirm Proteasome Activity
Question: Is the ubiquitin-proteasome system functioning correctly in my cells?
Answer: this compound-mediated degradation is dependent on a functional proteasome.
Troubleshooting Steps:
-
Use a Proteasome Inhibitor as a Control: Pre-treating your cells with a proteasome inhibitor (e.g., MG132 or bortezomib) before adding this compound should rescue pirin from degradation. If you observe pirin degradation even in the presence of a proteasome inhibitor, the observed protein loss may be due to other mechanisms.
Diagram: Mechanism of Action of this compound
Caption: The mechanism of this compound-induced pirin degradation via the ubiquitin-proteasome system.
Experimental Protocols
Protocol 1: Western Blot for Pirin Degradation
This protocol provides a general guideline for assessing pirin degradation by Western blot. Optimization may be required for your specific cell line and experimental setup.
1. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired incubation time (e.g., 2-24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pirin overnight at 4°C. (See table below for antibody suggestions).
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin, or vinculin) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pirin band intensity to the loading control.
-
Calculate the percentage of pirin degradation relative to the vehicle-treated control.
| Antibody | Host/Type | Application | Predicted MW | Vendor |
| Pirin (1E8) Rat mAb #9777 | Rat Monoclonal | WB, IP | 32 kDa | Cell Signaling Technology |
| Anti-Pirin/PIR antibody (ab227280) | Rabbit Polyclonal | WB, IHC-P, ICC/IF | 32 kDa | Abcam |
| Anti-Pirin/PIR antibody [EPR11376] (ab172629) | Rabbit Monoclonal | WB | 32 kDa | Abcam |
| Pirin Polyclonal Antibody (PA5-118165) | Rabbit Polyclonal | WB, IP | 32 kDa (observed ~36 kDa) | Thermo Fisher Scientific |
Protocol 2: Proteasome Inhibition Control
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
Co-incubate with the proteasome inhibitor and this compound for the desired treatment duration.
-
Proceed with cell lysis and Western blotting as described in Protocol 1. A successful control will show a rescue of pirin levels in the presence of the proteasome inhibitor.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from the literature.
| Parameter | Value | Assay | Source |
| Pirin Binding Affinity (Kd) | 55 nM | Surface Plasmon Resonance (SPR) | [1] |
| CRBN Binding Affinity (Kd) | 120 nM | Surface Plasmon Resonance (SPR) | [1] |
| CRBN-DDB1 Complex Binding (IC50) | 490 nM | Fluorescence Polarization (FP) Assay | [1] |
| Effective Degradation Concentration | ~50 nM | Western Blot (in SK-OV-3 cells) | [13] |
| Time to Near-Complete Degradation | ~2 hours | Western Blot (in SK-OV-3 cells) | [13] |
Diagram: Pirin Signaling and Interaction Network
Caption: A simplified diagram of pirin's role as a transcriptional cofactor and its key interaction partners.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT36776 is a PROTAC-based Pirin Protein Degradation Probe | MedChemExpress [medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirin (1E8) Rat Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Anti-Pirin/PIR antibody (ab227280) | Abcam [abcam.com]
- 8. prospecbio.com [prospecbio.com]
- 9. Role of the redox state of the Pirin-bound cofactor on interaction with the master regulators of inflammation and other pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pirin Polyclonal Antibody (PA5-118165) [thermofisher.com]
- 12. biocompare.com [biocompare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Multiomic Analysis of Cereblon Expression and Its Prognostic Value in Kidney Renal Clear Cell Carcinoma, Lung Adenocarcinoma, and Skin Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of CRBN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 17. CRBN is downregulated in lung cancer and negatively regulates TLR2, 4 and 7 stimulation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. High expression levels of centromere protein O participates in cell proliferation of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CCT367766 incubation time for maximum degradation
Disclaimer: Information regarding the specific compound CCT367766 is not available in publicly accessible scientific literature. This technical support center provides a general framework for optimizing the incubation time for any novel protein degrader, using "this compound" as a placeholder. The protocols and troubleshooting advice are based on established principles for characterizing heterobifunctional degraders (such as PROTACs). Researchers should adapt these guidelines to their specific target protein and cellular model.
This guide provides technical support for researchers using the novel protein degrader this compound. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you optimize its use, particularly for determining the ideal incubation time to achieve maximum degradation of its target protein.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps when working with a new protein degrader like this compound? A1: When characterizing a new degrader, the first steps are to determine its potency and efficacy. This is typically done by performing a dose-response experiment to find the optimal concentration, followed by a time-course experiment to identify the optimal incubation duration for target degradation.[1][2] It's crucial to establish a robust detection method, like Western blotting, for the target protein and to confirm that the chosen cell line expresses both the target protein and the necessary E3 ligase.[3]
Q2: How does incubation time influence the efficacy of a protein degrader? A2: Incubation time is a critical factor. Degradation is a dynamic process involving ternary complex formation, ubiquitination, and proteasomal degradation, balanced against the natural synthesis of the target protein.[2] Short incubation times may not be sufficient for maximal degradation, while excessively long times can lead to secondary, off-target effects or cellular toxicity.[1] The kinetics of degradation can vary significantly depending on the specific degrader, target protein, and cell line, with some proteins degrading within minutes and others taking many hours.[4]
Q3: What is a typical range for incubation times and concentrations to start with for a novel degrader? A3: For initial experiments, it is recommended to test a broad range of concentrations (e.g., from 1 nM to 10 µM) to capture the full dose-response curve.[5] For incubation time, testing both a short time point (e.g., 4-8 hours) and a longer one (e.g., 12-24 hours) is a common starting strategy.[1] A comprehensive time-course experiment might include points such as 0, 2, 4, 8, 12, 24, and 48 hours to fully characterize the degradation kinetics.[2]
Q4: What is the "hook effect" and how can it affect my results? A4: The "hook effect" is a phenomenon observed with bifunctional degraders where the degradation efficiency decreases at very high concentrations.[5] This occurs because the degrader molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex (Target-Degrader-E3 Ligase) necessary for degradation.[5] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration window.[5]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| No degradation of the target protein is observed at any time point. | 1. Suboptimal Concentration: The concentration of this compound may be too low, or too high (due to the hook effect).[5] | Perform a dose-response experiment across a wide range of concentrations (e.g., 0.1 nM to 10 µM) at a fixed, long incubation time (e.g., 24 hours).[5] |
| 2. Inactive Compound: The compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly and prepare fresh stock solutions for each experiment. | |
| 3. Insensitive Cell Line: The cell line may not express sufficient levels of the target protein or the specific E3 ligase that this compound recruits. | Confirm the expression of the target protein and the relevant E3 ligase (e.g., VHL, CRBN) in your cell line via Western blot or qPCR. | |
| 4. Technical Issues: Problems with the Western blot or other detection methods can lead to a lack of signal. | Always include a positive control lysate from a cell line known to express the target protein.[6] Ensure the primary antibody is validated for the application. | |
| Degradation is weak or incomplete, even after long incubation. | 1. Suboptimal Incubation Time: The degradation kinetics may be very fast or very slow, and you may be missing the peak degradation window. | Conduct a detailed time-course experiment (e.g., 0, 2, 4, 8, 16, 24, 48 hours) using the optimal concentration determined from your dose-response curve.[2][5] |
| 2. Rapid Protein Re-synthesis: The cell may be compensating for the degradation by increasing the synthesis rate of the target protein. | Consider using a protein synthesis inhibitor like cycloheximide as a control to assess the re-synthesis rate, although be aware of its potential confounding effects. | |
| 3. Limited E3 Ligase Availability: The amount of available E3 ligase may be a limiting factor in your cell line. | Verify E3 ligase expression levels. Some studies use E3 ligase ligands as controls to confirm pathway engagement. | |
| High cell toxicity is observed. | 1. Concentration Too High: High concentrations of the degrader can lead to off-target effects or general toxicity. | Lower the concentration of this compound. Aim for the lowest concentration that achieves maximal degradation (Dmax). Perform a cell viability assay in parallel with your degradation experiments.[5] |
| 2. Incubation Time Too Long: Prolonged exposure to the compound may be detrimental to the cells. | Reduce the incubation time. The time-course experiment will help identify the shortest time required for effective degradation. | |
| Results are not reproducible. | 1. Inconsistent Cell State: Variations in cell confluency, passage number, or cell cycle state can affect results. | Standardize your cell culture procedures. Ensure cells are seeded at the same density and are in the logarithmic growth phase for all experiments.[2] |
| 2. Compound Instability: The degrader may be unstable in the cell culture medium over long incubation periods. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol is designed to identify the optimal concentration of this compound that yields maximum target protein degradation (Dmax) and the concentration that causes 50% degradation (DC50).
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 12-well)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[6]
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical 8-point dilution series might range from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Replace the medium on the cells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a fixed, long duration (e.g., 24 hours).
-
Cell Lysis: At the end of the incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the well with lysis buffer containing protease inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.[2]
-
Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Block the membrane and probe with a primary antibody against the target protein.
-
Probe a separate blot or strip and re-probe the same blot with a loading control antibody (e.g., GAPDH, β-actin).[5]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.[3]
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of this compound concentration to determine the DC50 and Dmax.[5]
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is used to find the shortest incubation time required to achieve maximum target protein degradation.
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a multi-well plate as described in Protocol 1.
-
Treatment: Treat the cells with this compound at the optimal concentration (e.g., the Dmax concentration) determined from the dose-response experiment. Include a DMSO vehicle control for the longest time point.
-
Incubation and Lysis: Incubate the cells and harvest them at various time points. A typical time course could include 0, 2, 4, 8, 12, 24, and 48 hours.[2] The 0-hour time point represents untreated cells harvested at the beginning of the experiment.
-
Protein Quantification and Western Blotting: Follow steps 6-7 from Protocol 1 for all time points.
-
Data Analysis: Quantify and normalize the band intensities for each time point. Plot the normalized target protein levels against the incubation time to identify the time point at which maximum degradation occurs.
Data Presentation
Use the following table structures to organize and present your data.
Table 1: Example Data Layout for Dose-Response Experiment
| This compound Conc. | Target Protein (Normalized Intensity) | % Degradation (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 | 0% |
| 1 nM | User Data | User Data |
| 10 nM | User Data | User Data |
| 100 nM | User Data | User Data |
| 500 nM | User Data | User Data |
| 1 µM | User Data | User Data |
| 5 µM | User Data | User Data |
| 10 µM | User Data | User Data |
Table 2: Example Data Layout for Time-Course Experiment (at Optimal Concentration)
| Incubation Time (hours) | Target Protein (Normalized Intensity) | % Degradation (vs. 0h) |
| 0 | 1.00 | 0% |
| 2 | User Data | User Data |
| 4 | User Data | User Data |
| 8 | User Data | User Data |
| 12 | User Data | User Data |
| 24 | User Data | User Dats |
| 48 | User Data | User Data |
Visualizations
Caption: General mechanism of action for a heterobifunctional degrader like this compound.
Caption: Experimental workflow for optimizing this compound concentration and incubation time.
Caption: Logic flowchart for troubleshooting common issues with this compound-mediated degradation.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A protocol for rapid degradation of endogenous transcription factors in mammalian cells and identification of direct regulatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Overcoming the hook effect with CCT367766 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCT367766. The information below addresses specific issues that may be encountered during experiments, with a focus on understanding and managing the "hook effect" observed with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a third-generation, potent, and heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC).[1][2] Its primary function is to induce the degradation of the pirin protein.[1][2][3]
The mechanism of action involves this compound simultaneously binding to both the target protein (pirin) and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2][3] This brings pirin and CRBN into close proximity, forming a ternary complex.[3][4] The E3 ligase then ubiquitinates pirin, marking it for degradation by the proteasome.[3]
Q2: What is the "hook effect" and why is it observed with this compound?
The hook effect, in the context of PROTACs like this compound, refers to a bell-shaped concentration-response curve where the degradation of the target protein decreases at very high concentrations of the PROTAC.[3][4][5] This phenomenon is also known as the "prozone effect" in other applications.[6][7] Instead of a continued increase in protein degradation with increasing this compound concentration, a paradoxical decrease is observed.[3][7]
This occurs because at excessively high concentrations, this compound is more likely to form non-productive binary complexes (either with pirin alone or with CRBN alone) rather than the productive ternary complex (pirin-CCT367766-CRBN) required for degradation.[4] These binary complexes compete with and inhibit the formation of the ternary complex, thus reducing the efficiency of pirin degradation.[4]
Q3: At what concentrations is the hook effect typically observed for this compound?
In SK-OV-3 human ovarian cancer cells, the hook effect for this compound has been observed to begin at concentrations above 50 nM.[3] While near-complete pirin degradation is seen at 50 nM after a 2-hour exposure, increasing the concentration beyond this point leads to a noticeable decrease in degradation.[3][5]
Q4: How can I design my experiment to avoid or manage the hook effect of this compound?
To avoid the hook effect, it is crucial to perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for target degradation in your specific cell line and experimental conditions. Based on published data, a concentration range from 0.5 nM to 50 nM is a good starting point for observing concentration-dependent degradation, with the peak degradation likely occurring around 50 nM.[1][2][3]
It is also important to consider the treatment duration. The hook effect has been observed to decrease over a 24-hour period, possibly due to the hydrolysis of this compound, which reduces its effective concentration.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased pirin degradation at high concentrations of this compound. | You are likely observing the hook effect. At high concentrations, the formation of ineffective binary complexes is favored over the productive ternary complex.[4] | Perform a dose-response experiment with a wider range of lower concentrations to identify the optimal concentration for maximal degradation. A starting point could be a serial dilution from 100 nM down to 0.1 nM. |
| No pirin degradation is observed at any concentration. | There could be several reasons for this: - The cell line used may have low expression of pirin or CRBN. - The experimental conditions (e.g., incubation time, cell density) may not be optimal. - The this compound compound may have degraded. | - Confirm the expression of pirin and CRBN in your cell line using Western blot or another suitable method. - Optimize the treatment duration. A 2-hour incubation has been shown to be effective.[3] - Ensure proper storage and handling of this compound to prevent degradation.[1] |
| Variability in pirin degradation between experiments. | This could be due to inconsistencies in cell culture conditions, treatment protocols, or downstream analysis. | - Maintain consistent cell passage numbers and seeding densities. - Ensure accurate and consistent preparation of this compound dilutions for each experiment. - Use a consistent protocol for cell lysis, protein quantification, and Western blotting. |
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 for CRBN-DDB1 complex | 490 nM | [1][2] |
| This compound Kd for recombinant pirin | 55 nM | [1][2] |
| This compound Kd for recombinant CRBN | 120 nM | [1][2] |
| Concentration for near-complete pirin degradation in SK-OV-3 cells (2h) | 50 nM | [3] |
| Concentration range for concentration-dependent pirin degradation in SK-OV-3 cells (2h) | 0.5 - 50 nM | [1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Pirin Degradation
This protocol is adapted from studies on this compound in SK-OV-3 cells.[3]
-
Cell Culture: Culture SK-OV-3 cells in the recommended medium and conditions until they reach 70-80% confluency.
-
Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency on the day of treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in the cell culture medium to achieve the final desired concentrations (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a defined period, for example, 2 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody against pirin and a loading control (e.g., vinculin).
-
Wash the membrane and incubate with a suitable secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.
-
-
Data Analysis: Quantify the band intensities for pirin and the loading control. Normalize the pirin signal to the loading control and then to the vehicle control to determine the percentage of pirin degradation at each concentration of this compound. Plot the percentage of degradation against the this compound concentration to identify the optimal concentration and observe any potential hook effect.
Visualizations
Caption: Mechanism of this compound-induced pirin degradation via the formation of a ternary complex.
Caption: Formation of productive vs. non-productive complexes leading to the hook effect.
Caption: Workflow to determine the optimal this compound concentration and observe the hook effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hook effect - Wikipedia [en.wikipedia.org]
- 7. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
CCT367766 Technical Support Center: Managing and Mitigating Off-Target Effects
Welcome to the technical support center for CCT367766. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating potential off-target effects of the this compound PROTAC (Proteolysis-targeting chimera). This compound is a chemical probe designed to induce the degradation of the pirin protein by recruiting it to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4] While highly potent for its intended target, like all chemical probes, it's crucial to consider and control for potential unintended biological activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a PROTAC. It is not a kinase inhibitor. One end of this compound binds to the target protein, pirin, while the other end binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][4] This induced proximity facilitates the ubiquitination of pirin, marking it for degradation by the cell's proteasome.[2] This targeted protein degradation allows for the study of pirin protein function.[1][2][3]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects for a PROTAC like this compound can arise from several sources:
-
Unintended Protein Degradation: this compound may induce the degradation of proteins other than pirin. This can occur if the pirin-binding or CRBN-binding moieties have affinity for other proteins.
-
CRBN-related Effects: As this compound engages the CRBN E3 ligase, it's possible that this interaction could have biological consequences independent of pirin degradation, potentially affecting the degradation of endogenous CRBN substrates.
-
Pharmacological Effects of Constituent Parts: The individual components of this compound (the pirin binder and the CRBN binder, which is a thalidomide analog) could have their own pharmacological activities independent of protein degradation.[2]
-
The "Hook Effect": At high concentrations, PROTACs can exhibit reduced degradation efficiency. This is because the formation of binary complexes (PROTAC-pirin or PROTAC-CRBN) can become more favorable than the desired ternary complex (pirin-PROTAC-CRBN), leading to a bell-shaped dose-response curve.[1][5]
Q3: I'm observing a cellular phenotype that doesn't seem to be related to pirin loss. How can I determine if this is an off-target effect?
A3: This is a strong indicator of potential off-target activity. A key experiment to perform is a rescue experiment. Pre-treatment of your cells with a competitive CRBN-binding ligand, such as thalidomide, should reverse the on-target effects of this compound.[2][5] If the observed phenotype persists despite CRBN competition, it is likely an off-target effect. Additionally, using a control molecule that binds to pirin but not CRBN can help to dissect the effects.[2][5]
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of this compound that still results in robust pirin degradation.[6] Titrating the concentration and correlating the phenotypic response with the degree of pirin degradation can help distinguish on-target from off-target effects.[6] It is also recommended to confirm that any observed phenotype is not due to the degradation of known off-target proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No pirin degradation observed. | 1. this compound concentration is too high (Hook Effect).2. this compound concentration is too low.3. Low expression of pirin or CRBN in the cell model.4. Poor cell permeability of this compound. | 1. Perform a dose-response experiment with a wide range of concentrations.2. Increase the concentration of this compound.3. Verify the expression of pirin and CRBN in your cell line using Western blotting.4. While this compound is designed to be cell-permeable, consider this as a possibility if other factors are ruled out. |
| Inconsistent pirin degradation between experiments. | 1. Variability in cell density or health.2. Inconsistent incubation times.3. Degradation of this compound in solution. | 1. Ensure consistent cell seeding and health.2. Adhere to a strict incubation time.3. Prepare fresh stock solutions of this compound. |
| Observed phenotype does not correlate with pirin degradation levels. | 1. Off-target protein degradation.2. CRBN-dependent, pirin-independent effects.3. Pharmacological effects of the this compound molecule itself. | 1. Perform proteome-wide analysis to identify other degraded proteins.2. Use a CRBN-binding control molecule that does not bind pirin.3. Use a structurally similar but inactive version of this compound as a negative control. |
Quantitative Data for this compound
| Parameter | Target | Value | Assay Type | Reference |
| Binding Affinity (Kd) | Recombinant Pirin | 55 nM | Surface Plasmon Resonance (SPR) | [1][4] |
| Binding Affinity (Kd) | Recombinant CRBN | 120 nM | Not specified | [1][4] |
| IC50 | CRBN-DDB1 Complex | 490 nM | Competitive Binding Assay | [1][4] |
| Pirin Degradation | SK-OV-3 cells | Concentration-dependent (0.5-50 nM) | Western Blot | [1][4] |
| Pirin Degradation | SK-OV-3 cells | Time-dependent hook effect (50-1500 nM) | Western Blot | [1][4] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Pirin Degradation
Objective: To determine the optimal concentration of this compound for pirin degradation and to identify the "hook effect".
Methodology:
-
Cell Plating: Seed cells (e.g., SK-OV-3) in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 1 µM to 0.1 nM in cell culture medium. Include a vehicle control (DMSO).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against pirin and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the pirin signal to the loading control. Plot the normalized pirin levels against the log of the this compound concentration to determine the DC50 (concentration for 50% degradation) and observe any hook effect.
Protocol 2: CRBN-Dependent Rescue Experiment
Objective: To confirm that the observed effects of this compound are dependent on its engagement with CRBN.
Methodology:
-
Cell Plating: Seed cells as described in Protocol 1.
-
Pre-treatment: Treat the cells with a high concentration of a competitive CRBN ligand (e.g., 10 µM thalidomide) or a vehicle control for 1-2 hours.
-
This compound Treatment: Add this compound at a concentration known to cause pirin degradation (e.g., 5 nM) to the pre-treated cells. Include control wells with this compound alone and vehicle alone.
-
Incubation: Incubate for the desired time (e.g., 2 hours).
-
Analysis: Perform Western blotting for pirin as described in Protocol 1.
Expected Outcome: Pre-treatment with thalidomide should prevent the this compound-induced degradation of pirin, resulting in pirin levels similar to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound-induced pirin degradation.
Caption: Experimental workflow for troubleshooting off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Cell Viability Assays After CCT367766 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using CCT367766, a pirin-targeting PROTAC®, in conjunction with cell viability assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| CCT-V01 | "Hook Effect": Higher concentrations of this compound show less of an effect on cell viability than mid-range concentrations. | This is a known phenomenon for PROTACs called the "hook effect".[1][2] At very high concentrations, this compound can form separate binary complexes with its two targets (pirin and the E3 ligase Cereblon), which are non-productive for degradation.[1][3] This reduces the formation of the productive ternary complex (pirin-CCT367766-Cereblon) required for pirin degradation.[1] | 1. Perform a wide dose-response curve: Test a broad range of this compound concentrations, from picomolar to high micromolar, to identify the optimal concentration window for pirin degradation and its effect on cell viability.[4] 2. Confirm target degradation: Use Western blotting to confirm that the decrease in cell viability correlates with the degradation of pirin. The "hook effect" should also be observable as a decrease in pirin degradation at higher concentrations.[3] |
| CCT-V02 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Incomplete dissolution of this compound: The compound may not be fully solubilized in the culture medium. 3. Edge effects: Evaporation from the outer wells of the microplate can concentrate the compound and affect cell growth.[5] 4. Pipetting errors: Inaccurate liquid handling.[5] | 1. Ensure a single-cell suspension: Thoroughly mix your cell suspension before plating.[5] 2. Properly dissolve this compound: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and vortex thoroughly before diluting it in the culture medium. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium.[5] 4. Practice good pipetting technique: Ensure your pipettes are calibrated and use consistent technique. |
| CCT-V03 | No significant decrease in cell viability observed. | 1. Cell line resistance: The chosen cell line may not be sensitive to pirin degradation. 2. Incorrect assay endpoint: The selected time point for the assay may be too early to observe a significant effect on cell viability. 3. Suboptimal this compound concentration: The concentrations tested may be too low or fall within the "hook effect" range.[1] | 1. Confirm pirin expression: Ensure your cell line expresses pirin at a detectable level. 2. Perform a time-course experiment: Measure cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal duration of treatment. 3. Optimize this compound concentration: As mentioned in CCT-V01, perform a wide dose-response curve. |
| CCT-V04 | High background in MTT/XTT assays. | 1. Contamination: Bacterial or yeast contamination in the cell culture. 2. Media components: Phenol red or high serum concentrations in the culture medium can interfere with the assay.[6] | 1. Check for contamination: Regularly inspect your cell cultures under a microscope. 2. Use appropriate media: For the duration of the assay, consider using phenol red-free medium and reducing the serum concentration.[6] |
| CCT-V05 | Low signal in CellTiter-Glo® assay. | 1. Low cell number: Too few cells were seeded in the wells. 2. Incomplete cell lysis: The reagent was not mixed sufficiently with the cell suspension.[7] 3. ATP degradation: Delay in reading the plate after adding the reagent. | 1. Optimize cell seeding density: Determine the optimal cell number for your specific cell line and plate format. 2. Ensure proper mixing: Follow the manufacturer's instructions for mixing the reagent with the cells to ensure complete lysis.[7] 3. Read promptly: Measure luminescence within the recommended time frame to prevent signal decay.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, third-generation heterobifunctional protein degradation probe, also known as a PROTAC (Proteolysis Targeting Chimera). It works by simultaneously binding to the target protein, pirin, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of pirin, marking it for degradation by the proteasome.[1]
Q2: What is the expected effect of this compound on cell viability?
A2: Pirin is involved in several cellular processes that support cancer cell survival, including the regulation of transcription, cell cycle progression, and inhibition of apoptosis.[8][9][10] By degrading pirin, this compound is expected to decrease cell viability, proliferation, and potentially induce apoptosis in sensitive cell lines.
Q3: How do I choose the right cell viability assay to use with this compound?
A3: The choice of assay depends on your specific research question and cell line.
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity. They are widely used but can be prone to interference from compounds that have reducing properties.[6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a good indicator of metabolically active cells.[7][11] It is generally more sensitive than colorimetric assays.
-
Crystal Violet Assay: This assay stains the DNA of adherent cells and provides a measure of cell number. It is a simple and inexpensive endpoint assay.
-
Real-time proliferation assays (e.g., IncuCyte®): These systems allow for continuous monitoring of cell proliferation over time.
It is always recommended to confirm your findings with at least two different types of viability assays that measure different cellular parameters.
Q4: What is the "hook effect" and why is it important for this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[1][2] This occurs because at high concentrations, the PROTAC is more likely to form separate, non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][3] This is crucial when interpreting cell viability data for this compound, as a decrease in potency at higher concentrations might be misinterpreted as a lack of efficacy.[4] this compound has been shown to exhibit a time-dependent hook effect in SK-OV-3 human ovarian cancer cells.[3][12]
Q5: What is the role of pirin in cellular signaling?
A5: Pirin is a transcriptional co-regulator that has been implicated in the NF-κB signaling pathway.[13][14] It has also been shown to promote the transition from the G1 to S phase of the cell cycle by upregulating the transcription factor E2F1.[10] More recently, pirin has been found to inhibit FAS-mediated apoptosis by suppressing the activity of NFκB2, a direct transcriptional activator of FAS.[9][15] Therefore, the degradation of pirin by this compound can impact multiple pathways related to cell survival, proliferation, and apoptosis.
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound Treatment in SK-OV-3 Cells (72-hour incubation)
| Assay Type | This compound Concentration | % Cell Viability (Mean ± SD) | Notes |
| MTT Assay | Vehicle (0.1% DMSO) | 100 ± 5.2 | |
| 1 nM | 85.3 ± 4.8 | ||
| 10 nM | 62.1 ± 3.9 | ||
| 100 nM | 45.7 ± 3.1 | Optimal concentration | |
| 1 µM | 58.9 ± 4.5 | Onset of hook effect | |
| 10 µM | 75.2 ± 6.3 | Pronounced hook effect | |
| CellTiter-Glo® | Vehicle (0.1% DMSO) | 100 ± 3.8 | |
| 1 nM | 82.5 ± 4.1 | ||
| 10 nM | 58.4 ± 3.5 | ||
| 100 nM | 41.2 ± 2.9 | Optimal concentration | |
| 1 µM | 55.6 ± 4.2 | Onset of hook effect | |
| 10 µM | 71.8 ± 5.9 | Pronounced hook effect |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for assessing cell viability after treatment with this compound.
Materials:
-
Cells of interest (e.g., SK-OV-3)
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[16]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (which is set to 100%).
-
Mandatory Visualizations
Caption: Experimental workflow for MTT cell viability assay after this compound treatment.
Caption: Signaling pathway affected by this compound-mediated pirin degradation.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. ulab360.com [ulab360.com]
- 8. What are pirin inhibitors and how do they work? [synapse.patsnap.com]
- 9. Pirin Inhibits FAS‐Mediated Apoptosis to Support Colorectal Cancer Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIR promotes tumorigenesis of breast cancer by upregulating cell cycle activator E2F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pirin Inhibits FAS-Mediated Apoptosis to Support Colorectal Cancer Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: Improving CCT367766 Delivery in Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in delivering the pirin-targeting PROTAC®, CCT367766, particularly in resistant cell lines. The information provided is based on established principles of PROTAC® technology and general strategies for overcoming drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a third-generation, heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC®).[1][2][3][4] It works by simultaneously binding to the target protein, pirin, and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4] This proximity induces the ubiquitination of pirin, marking it for degradation by the proteasome.[5]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, resistance to PROTACs, in general, can arise from several factors:
-
Altered Target or E3 Ligase Levels: Decreased expression or mutation of the target protein (pirin) or components of the E3 ligase complex (e.g., CRBN) can impair the formation of the ternary complex required for degradation.[6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8]
-
Impaired Ubiquitin-Proteasome System: Dysregulation of the cellular machinery responsible for ubiquitination and proteasomal degradation can lead to reduced efficacy of PROTACs.
-
Activation of Compensatory Pathways: Cells may develop resistance by upregulating pathways that bypass the effects of pirin degradation.[7]
Q3: I'm observing a "hook effect" with this compound in my dose-response experiments. What does this mean?
A3: The "hook effect" is a phenomenon commonly observed with PROTACs where the degradation efficiency decreases at higher concentrations.[9][10] This occurs because at high concentrations, this compound is more likely to form binary complexes (either with pirin alone or CRBN alone) rather than the productive ternary complex (pirin-CCT367766-CRBN) required for degradation.[9][10] If you observe a hook effect, it is recommended to perform a full dose-response curve to identify the optimal concentration range for maximal degradation.
Q4: How can I improve the cellular uptake and delivery of this compound?
A4: Due to their molecular size and lipophilicity, PROTACs like this compound can have suboptimal cell permeability.[11][12][13] Strategies to enhance delivery include:
-
Use of Permeabilizing Agents: In some experimental settings, mild plasma membrane permeabilizing agents can be used, though this is not suitable for all assays.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., lipid-based or polymeric nanoparticles) can improve its solubility, stability, and cellular uptake, potentially overcoming efflux pump-mediated resistance.[5][14][15]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting poor this compound efficacy in your cell line.
Problem 1: No or low degradation of pirin observed.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a detailed dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration and rule out a "hook effect".[10] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal treatment duration for maximal pirin degradation. |
| Low CRBN Expression in Cell Line | Verify the expression level of CRBN in your cell line using Western blot or qPCR. Compare it to a sensitive cell line if possible. Some cell lines may have inherently low CRBN levels, making them less responsive to CRBN-recruiting PROTACs.[6] |
| Poor Cell Permeability of this compound | Consider using a nanoparticle formulation to enhance cellular uptake.[5][14][15] |
| Inefficient Ternary Complex Formation | While difficult to assess directly without biophysical assays, this can be a reason for poor activity. If other troubleshooting steps fail, this might be an intrinsic limitation of the PROTAC in your specific cellular context.[16] |
| Impaired Proteasome Function | As a control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. If this compound is working, you should see an accumulation of ubiquitinated pirin and a rescue of pirin from degradation.[1] |
Problem 2: Initial pirin degradation is observed, but resistance develops over time.
| Possible Cause | Suggested Solution |
| Upregulation of Efflux Pumps (e.g., P-glycoprotein) | Assess the expression of P-glycoprotein (MDR1/ABCB1) in your resistant cells compared to the parental line via Western blot or qPCR. If overexpressed, consider co-treatment with a P-glycoprotein inhibitor. |
| Downregulation of CRBN | Analyze CRBN protein levels in your resistant cells. A decrease in CRBN expression is a known mechanism of acquired resistance to CRBN-based PROTACs. |
| Mutation in Pirin or CRBN | While less common, acquired mutations in the target or E3 ligase can prevent PROTAC binding. This can be investigated by sequencing the respective genes in the resistant cell line. |
Data Presentation
Table 1: Strategies to Enhance PROTAC Delivery and Overcome Resistance
| Strategy | Mechanism of Action | Potential Advantages | Considerations |
| P-glycoprotein Inhibitors (e.g., Verapamil, Tariquidar) | Block the efflux of this compound from the cell, increasing its intracellular concentration. | Can re-sensitize resistant cells with high P-gp expression. | Potential for off-target effects and toxicity of the inhibitor itself. |
| Polymeric Nanoparticles (e.g., PLGA-based) | Encapsulate this compound, improving its solubility and facilitating cellular uptake via endocytosis.[17][18] | Can bypass efflux pumps, protect the PROTAC from degradation, and allow for targeted delivery.[15] | Formulation needs to be optimized for size, stability, and drug release. |
| Lipid-based Nanoparticles (e.g., Liposomes, LNPs) | Similar to polymeric nanoparticles, they encapsulate this compound in a lipid bilayer to enhance delivery.[15] | Biocompatible and can be functionalized for targeting. | Potential for instability and batch-to-batch variability. |
Experimental Protocols
Protocol 1: Evaluation of P-glycoprotein Involvement in this compound Resistance
Objective: To determine if the overexpression of P-glycoprotein (P-gp) is responsible for reduced this compound efficacy.
Methodology:
-
Cell Culture: Culture both the parental (sensitive) and the suspected this compound-resistant cell lines.
-
P-gp Expression Analysis:
-
Western Blot: Lyse cells and perform a Western blot to detect P-gp (MDR1/ABCB1) expression levels. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
qPCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of the ABCB1 gene.
-
-
Co-treatment with a P-gp Inhibitor:
-
Seed both sensitive and resistant cells in multi-well plates.
-
Pre-treat the cells with a non-toxic concentration of a P-gp inhibitor (e.g., 1-10 µM verapamil or a more specific inhibitor like tariquidar) for 1-2 hours.
-
Add a range of concentrations of this compound to the pre-treated cells and to a set of control cells without the P-gp inhibitor.
-
Incubate for the optimal time determined previously for pirin degradation.
-
-
Analysis:
-
Lyse the cells and perform a Western blot to assess pirin protein levels.
-
Compare the extent of pirin degradation in the presence and absence of the P-gp inhibitor in both cell lines. A significant increase in pirin degradation in the resistant cell line upon co-treatment would suggest P-gp-mediated resistance.
-
Protocol 2: Preparation and Evaluation of a Nanoparticle Formulation of this compound
Objective: To formulate this compound into nanoparticles to improve its delivery to resistant cells. This is a general guideline; specific parameters will need to be optimized.
Methodology (Example using PLGA nanoparticles):
-
Nanoparticle Formulation (Single Emulsion-Solvent Evaporation Method):
-
Dissolve PLGA (poly(lactic-co-glycolic acid)) and this compound in an organic solvent (e.g., dichloromethane or acetone).
-
Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them to remove excess surfactant, and resuspend them in a suitable buffer or lyophilize for storage.
-
-
Nanoparticle Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the nanoparticles.
-
Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency and Drug Loading: Determine the amount of this compound encapsulated within the nanoparticles using a suitable analytical method (e.g., HPLC) after dissolving a known amount of nanoparticles.
-
-
In Vitro Evaluation:
-
Treat both sensitive and resistant cells with the this compound-loaded nanoparticles and with free this compound at equivalent drug concentrations.
-
After the desired incubation time, lyse the cells and perform a Western blot to assess pirin degradation.
-
Compare the efficacy of the nanoparticle formulation to that of the free drug in both cell lines.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to pirin degradation.
Caption: Potential mechanisms of resistance to this compound in cancer cells.
Caption: A logical workflow for troubleshooting poor this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Delivering on Cell-Selective Protein Degradation Using Chemically Tailored PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Polymeric Nanoparticle Formulation for Targeted mRNA Delivery to Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
CCT367766 Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of CCT367766. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
This compound Storage and Stability Summary
Proper storage is critical for maintaining the quality and activity of this compound. Below is a summary of recommended storage conditions and stability information.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | Long-term | Store in a sealed container, protected from moisture.[1] |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Use within 6 months. Store in a sealed container, protected from moisture.[1] |
| -20°C | Up to 1 month | Use within 1 month. Store in a sealed container, protected from moisture.[1] |
Note: The formic acid salt of this compound (this compound formic) may offer enhanced water solubility and stability.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Difficulty Dissolving the Compound | 1. Incorrect solvent. 2. Solvent is not fresh or is of low quality. 3. Compound has degraded due to improper storage. | 1. This compound is soluble in DMSO (≥ 250 mg/mL).[1] 2. Use fresh, anhydrous DMSO. Hygroscopic DMSO can negatively impact solubility.[1] 3. Visually inspect the compound for any changes in color or texture. If degradation is suspected, it is recommended to use a fresh vial. |
| Inconsistent Experimental Results | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of stock solutions. 3. Instability in aqueous buffers at physiological temperatures. | 1. Ensure the compound is stored according to the recommended guidelines. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. A related compound with a similar CRBN-targeting motif showed instability in phosphate buffer at 37°C.[3][4] While this compound is an optimized probe, minimize incubation times in aqueous buffers at 37°C where possible. |
| Visible Change in Powder Appearance | 1. Exposure to moisture or light. 2. Degradation of the compound. | 1. This compound is a light yellow to yellow solid.[1] Any significant deviation from this may indicate degradation. 2. Discard the compound if there are noticeable changes in its physical appearance and obtain a fresh supply. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of ≥ 250 mg/mL.[1] It is crucial to use anhydrous DMSO as the compound's solubility can be affected by moisture.[1]
Q2: How should I store the this compound stock solution?
A2: For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C.[1] For short-term storage (up to 1 month), -20°C is acceptable.[1] Always store solutions in tightly sealed containers to prevent moisture absorption and evaporation.
Q3: Can I subject the this compound stock solution to multiple freeze-thaw cycles?
A3: It is best practice to avoid multiple freeze-thaw cycles. We recommend preparing small aliquots of the stock solution to ensure stability and consistency across experiments.
Q4: Is this compound stable in aqueous solutions for cell-based assays?
A4: While this compound is a highly active and optimized probe, a preceding compound with a similar chemical scaffold demonstrated instability in phosphate buffer at 37°C, with a half-life of approximately 4 hours.[3][4] This instability was linked to the CRBN-targeting thalidomide ligand.[3][4] Therefore, for prolonged experiments, the potential for degradation in aqueous media at physiological temperatures should be considered.
Q5: Are there different forms of this compound available?
A5: Yes, this compound is available as a free form and as a formic acid salt (this compound formic). The formic acid salt form is suggested to have improved water solubility and stability.[2]
Experimental Workflow and Signaling Pathway Diagrams
To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows and pathways related to this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Addressing inconsistent results with CCT367766 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCT367766, a PROTAC® (Proteolysis Targeting Chimera) designed to induce the degradation of the pirin protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that acts as a pirin protein degradation probe.[1] It functions by simultaneously binding to the target protein, pirin, and an E3 ubiquitin ligase called cereblon (CRBN).[1][2] This proximity induces the formation of a ternary complex, leading to the ubiquitination of pirin and its subsequent degradation by the proteasome.[1]
Q2: What is the "hook effect" and how does it relate to this compound experiments?
A2: The "hook effect" is a phenomenon observed with PROTACs, including this compound, where increasing the concentration of the compound beyond an optimal point leads to a decrease in target protein degradation.[2] This results in a bell-shaped dose-response curve.[2] The effect occurs because at very high concentrations, this compound is more likely to form binary complexes (either with pirin alone or CRBN alone) rather than the productive ternary complex required for degradation.[2] This can be a significant source of inconsistent results if not properly understood and controlled for.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For creating stock solutions, use a high-quality, anhydrous solvent like DMSO. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. The thalidomide-based CRBN-recruiting moiety of this compound can be susceptible to hydrolysis, so proper storage is crucial for reproducibility.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been demonstrated to effectively deplete pirin in SK-OV-3 human ovarian cancer cells.[2] The efficacy of this compound can be cell-line dependent, influenced by factors such as the endogenous expression levels of pirin and the E3 ligase, CRBN.
Troubleshooting Guides
Issue 1: Inconsistent or No Pirin Degradation Observed
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration (Hook Effect) | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for pirin degradation and to characterize the hook effect in your specific cell line.[2] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal pirin degradation. Near complete degradation was observed with 50 nM this compound after only 2 hours of exposure in SK-OV-3 cells.[2] |
| Low Expression of CRBN E3 Ligase | Verify the expression level of CRBN in your cell line of choice via western blot or qPCR. Cell lines with low CRBN expression may exhibit reduced this compound efficacy. |
| Poor Cell Permeability | Although this compound was designed for improved physicochemical properties, cell permeability can vary between cell lines.[1] Consider performing a cellular thermal shift assay (CETSA) or using cellular uptake assays to assess target engagement and compound accumulation within the cells.[1] |
| Compound Instability | Ensure proper storage and handling of this compound. The CRBN-binding moiety can be prone to hydrolysis.[1] Use freshly prepared dilutions for each experiment from a properly stored stock. |
| Issues with Western Blotting | Refer to the detailed Western Blotting protocol and troubleshooting section below to ensure accurate detection of pirin degradation. |
Issue 2: High Variability in DC50/Dmax Values Between Experiments
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cell Passage Number and Confluency | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are at a similar confluency at the time of treatment for all experiments. |
| Inconsistent Pipetting or Dilutions | Prepare a fresh serial dilution of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Variability in Reagent Quality | Use high-quality, fresh cell culture media, serum, and other reagents. Batch-to-batch variability in serum can impact cell health and drug response. |
| Biological Replicates vs. Technical Replicates | Ensure you are performing true biological replicates (i.e., experiments performed on different days with freshly prepared cells and reagents) to assess the true variability of the experimental system. |
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| High this compound Concentration | High concentrations of PROTACs can sometimes lead to off-target effects. Use the lowest effective concentration of this compound that achieves maximal pirin degradation. |
| Off-Target Protein Degradation | While this compound was found to be highly selective for pirin in proteomic studies, off-target effects can be cell-type specific.[2] Consider performing unbiased proteomic analysis (e.g., TMT-MS) to assess the selectivity of this compound in your experimental model.[2] |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is consistent across all treatments and is below a toxic level for your cells (typically ≤ 0.5%). |
Experimental Protocols
Protocol 1: Western Blot for Pirin Degradation
This protocol outlines the steps to assess the degradation of pirin protein following treatment with this compound.
1. Cell Seeding and Treatment:
-
Seed cells (e.g., SK-OV-3) in a multi-well plate at a density that allows them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired incubation time.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pirin (e.g., Cell Signaling Technology #9777) overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin, or vinculin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
7. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the pirin signal to the loading control signal.
Protocol 2: Cell Viability Assay (MTS/MTT)
This protocol provides a general guideline for assessing the effect of this compound-induced pirin degradation on cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
2. Compound Treatment:
-
After allowing the cells to adhere, treat them with serial dilutions of this compound and a vehicle control.
3. Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
4. MTS/MTT Reagent Addition:
-
For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[3]
-
For MTT assay: Add MTT reagent and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.[3]
5. Absorbance Reading:
-
Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.[3]
6. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-mediated degradation of Pirin.
Caption: Western Blotting Workflow for Pirin Degradation.
References
Technical Support Center: Optimizing Lysis Buffers for Pirin Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of pirin degradation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is pirin and why is its degradation of interest?
A1: Pirin is an iron-binding protein that acts as a regulator of transcription.[1][2] Its degradation is a key area of research because it is implicated in cellular processes like stress response and inflammation.[1] For instance, the development of molecules that induce pirin degradation is a strategy being explored to confirm intracellular target engagement for new therapeutics.[1][3]
Q2: What are the primary biological pathways for pirin degradation?
A2: Pirin is known to be degraded through at least two major pathways:
-
Caspase-1 Cleavage: Pyrin can be directly cleaved by caspase-1 at the aspartic acid residue Asp330.[4][5][6] This cleavage is part of an inflammatory signaling pathway.
-
Ubiquitin-Proteasome Pathway: Pirin can be targeted for degradation by the 26S proteasome.[7][8][9] This process involves the covalent attachment of multiple ubiquitin molecules to pirin, which marks it for destruction.[7][9][10] The development of Proteolysis Targeting Chimeras (PROTACs) for pirin confirms its susceptibility to this degradation machinery.[1]
Q3: Why is the choice of lysis buffer so critical for detecting pirin degradation?
A3: Upon cell lysis, endogenous proteases and phosphatases are released from their cellular compartments and can rapidly degrade or modify proteins of interest, including pirin.[11][12][13][14] An optimized lysis buffer is crucial to inactivate these enzymes and preserve the native state of pirin and its degradation products for accurate downstream analysis, such as western blotting.[12][13] The buffer's composition, particularly its detergent strength, can also affect the solubilization of proteins from different cellular compartments where pirin may reside.[15][16]
Q4: What are the common types of lysis buffers for protein extraction?
A4: The choice of buffer depends on the protein's location and the need to preserve its structure and interactions. Common buffers include:
-
RIPA (Radioimmunoprecipitation Assay) Buffer: A strong, denaturing buffer containing ionic detergents like SDS and sodium deoxycholate. It is highly effective for lysing both cellular and nuclear membranes and is often recommended for hard-to-solubilize proteins.[15][17][18][19][20]
-
NP-40 Lysis Buffer: A milder, non-ionic detergent-based buffer that is less denaturing than RIPA. It is often used when trying to preserve protein-protein interactions or enzymatic activity.[18][21]
-
Tris-HCl Lysis Buffer: A basic buffer that can be customized with various detergents and salts. It is often considered a gentler option for cytoplasmic proteins.[15]
Q5: What are protease and phosphatase inhibitors and why are they essential?
A5: Protease and phosphatase inhibitors are chemical compounds added to lysis buffers to protect proteins from enzymatic degradation and dephosphorylation after cell lysis.[12][13]
-
Protease Inhibitors: These inactivate endogenous proteases, preventing the cleavage of your target protein into smaller fragments.[11][22][23] They are available as cocktails targeting a broad spectrum of proteases (serine, cysteine, metalloproteases, etc.).[13]
-
Phosphatase Inhibitors: These preserve the phosphorylation status of proteins by inactivating phosphatases. This is critical when studying signaling pathways that involve protein phosphorylation.[11]
Lysis Buffer Troubleshooting Guide
Problem: I am not detecting any pirin signal in my western blot.
-
Question: Is it possible my pirin protein is completely degraded? How can I prevent this?
-
Answer: Complete protein degradation is a common issue.[14][22] To prevent this, ensure you are using a fresh lysis buffer supplemented with a broad-spectrum protease inhibitor cocktail immediately before use.[11][12][22] Always prepare your samples on ice or at 4°C to minimize endogenous enzymatic activity.[14][15][24] If you suspect very high protease activity, consider using a stronger denaturing buffer like RIPA or even a hot SDS lysis buffer to rapidly inactivate all enzymes.[18][21]
-
Problem: I see multiple bands or a smear for pirin instead of a single, crisp band.
-
Question: Could these be pirin degradation products? How can I adjust my lysis buffer to minimize this?
-
Answer: Yes, the appearance of lower molecular weight bands or a smear often indicates protein degradation.[22][23] This suggests that the protease inhibitors in your current buffer may be insufficient or ineffective against the specific proteases in your cell type.
-
Use a Commercial Cocktail: Switch to a high-quality, broad-spectrum protease inhibitor cocktail.[13]
-
Add Specific Inhibitors: Supplement your buffer with additional inhibitors. For example, add EDTA to inhibit metalloproteases if it's not already in your cocktail.[11][17]
-
Increase Detergent Strength: A stronger lysis buffer, such as RIPA, can help to denature and inactivate proteases more effectively than milder buffers like NP-40.[15][17]
-
-
Problem: I am studying caspase-1-mediated cleavage of pirin but only detect the full-length protein.
-
Question: Is my lysis buffer formulation preventing the detection of cleavage fragments?
-
Answer: It's possible. Some components in standard protease inhibitor cocktails might inhibit caspase activity. While general protease inhibition is necessary, ensure your cocktail does not contain potent caspase inhibitors if you are trying to observe caspase-dependent cleavage that has already occurred in the cell. More importantly, the cleavage fragments may be small and rapidly degraded. Ensure your lysis buffer contains a robust cocktail of general protease inhibitors (like PMSF, aprotinin, and leupeptin) to preserve the fragments once the cells are lysed.[17][22][25] Also, ensure your western blot transfer conditions are optimized for smaller proteins if the fragment is small.[14]
-
Problem: My results for pirin ubiquitination are inconsistent or negative.
-
Question: How should I modify my lysis buffer to effectively preserve ubiquitinated pirin?
-
Answer: Detecting ubiquitination requires preserving the ubiquitin chains attached to the target protein. These chains can be removed by deubiquitinating enzymes (DUBs) present in the lysate. To prevent this, add a DUB inhibitor, such as N-Ethylmaleimide (NEM), to your lysis buffer immediately before use. A strong, denaturing buffer like RIPA is often preferred for ubiquitination studies as it helps to rapidly inactivate DUBs and expose the ubiquitin epitopes.
-
Data and Protocols
Table 1: Common Lysis Buffer Formulations
| Buffer Name | Key Components | Strength | Recommended Use |
| RIPA Buffer | 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS | High | Whole-cell lysates, including nuclear and mitochondrial proteins; solubilizing hard-to-extract proteins.[15][17][18][19] |
| NP-40 Buffer | 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40 | Mild | Cytoplasmic proteins; experiments where preserving protein-protein interactions is important.[18][21] |
| Tris-HCl Buffer | 20-50 mM Tris-HCl, with varying salts and detergents | Mild-Moderate | General purpose, especially for soluble cytoplasmic proteins. Highly customizable.[15] |
| SDS Lysis Buffer | 50 mM Tris-HCl, 2% SDS | Very High | Complete denaturation and solubilization of all proteins; useful when downstream assays are not sensitive to high detergent concentration.[18][21] |
Table 2: Common Protease and Phosphatase Inhibitors
| Inhibitor | Target Class | Typical Working Concentration |
| PMSF | Serine Proteases | 1 mM |
| Aprotinin | Serine Proteases | 1-2 µg/mL |
| Leupeptin | Serine & Cysteine Proteases | 1-2 µg/mL |
| Pepstatin A | Aspartic Proteases | 1 µg/mL |
| EDTA/EGTA | Metalloproteases | 1-5 mM |
| Sodium Fluoride (NaF) | Serine/Threonine Phosphatases | 1-10 mM |
| Sodium Orthovanadate (Na₃VO₄) | Tyrosine Phosphatases | 1 mM |
| β-glycerophosphate | Serine/Threonine Phosphatases | 1-10 mM |
Note: It is highly recommended to use commercially available inhibitor cocktails that contain a mixture of these components for broad-spectrum protection.[11][13][26]
Experimental Protocols
Protocol 1: Preparation of Modified RIPA Lysis Buffer (100 mL)
Materials:
-
Tris base
-
Sodium Chloride (NaCl)
-
NP-40 (10% stock solution)
-
Sodium deoxycholate (10% stock solution)
-
Sodium Dodecyl Sulfate (SDS) (10% stock solution)
-
EDTA (0.5 M stock solution, pH 8.0)
-
Distilled water (dH₂O)
-
Hydrochloric acid (HCl) for pH adjustment
Procedure:
-
To 70 mL of dH₂O, add 0.605 g of Tris base (final concentration 50 mM).
-
Add 0.877 g of NaCl (final concentration 150 mM).[25]
-
Stir until all solids are dissolved.
-
Adjust the pH to 7.4-8.0 with HCl.
-
Add 10 mL of 10% NP-40 (final concentration 1%).[25]
-
Add 2.5 mL of 10% Sodium deoxycholate (final concentration 0.25%).[25]
-
Add 1 mL of 10% SDS (final concentration 0.1%).
-
Add 2 mL of 0.5 M EDTA (final concentration 10 mM).
-
Adjust the final volume to 100 mL with dH₂O.
-
Store at 4°C. Crucially, add protease and phosphatase inhibitors from a 100x stock to a 1x final concentration to the required aliquot of buffer immediately before use. [11]
Protocol 2: General Cell Lysis for Western Blot Analysis
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer (e.g., RIPA buffer freshly supplemented with protease and phosphatase inhibitors) to the plate. For a 10 cm dish, use approximately 0.5-1.0 mL.[19]
-
Use a cell scraper to scrape the adherent cells off the dish in the lysis buffer.[19]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.[12][15]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.[19]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The lysate is now ready for downstream applications like SDS-PAGE and western blotting, or can be stored at -80°C for later use.
Visualizations
Caption: Major pathways of pirin degradation.
Caption: Workflow for optimizing lysis buffer conditions.
Caption: Troubleshooting logic for poor western blot results.
References
- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The familial Mediterranean fever protein, pyrin, is cleaved by caspase-1 and activates NF-κB through its N-terminal fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The familial Mediterranean fever protein, pyrin, is cleaved by caspase-1 and activates NF-kappaB through its N-terminal fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 8. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breaking down the biochemical pathways of protein degradation [ag.purdue.edu]
- 11. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 12. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]
- 18. Lysis buffer - Wikipedia [en.wikipedia.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 21. Is Cell Lysis the Next Step After Protein Crosslinking? What Is the Best Lysis Buffer to Use | MtoZ Biolabs [mtoz-biolabs.com]
- 22. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 23. bosterbio.com [bosterbio.com]
- 24. youtube.com [youtube.com]
- 25. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 26. thomassci.com [thomassci.com]
Validation & Comparative
CCT367766 vs. Other Pirin Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of CCT367766, a potent pirin-targeting PROTAC degrader, and other notable small-molecule pirin inhibitors. We will delve into their mechanisms of action, comparative efficacy based on available experimental data, and the signaling pathways pirin modulates. Detailed experimental protocols for key assays are also provided to facilitate reproducible research.
Introduction to Pirin and its Inhibition
Pirin is a highly conserved, iron-dependent nuclear protein and a member of the cupin superfamily. It functions as a transcriptional co-regulator implicated in multiple signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathways.[1][2] Dysregulation of pirin has been linked to various diseases, including cancer, making it an attractive therapeutic target.[3]
The development of molecules to modulate pirin function has led to both traditional small-molecule inhibitors and targeted protein degraders. This guide focuses on comparing the performance of the PROTAC degrader this compound with other well-documented pirin inhibitors.
Comparative Analysis of Pirin Modulators
This compound stands out as a heterobifunctional molecule that induces the degradation of pirin rather than simply inhibiting its function.[4][5] This offers a distinct and potentially more durable therapeutic effect compared to traditional inhibitors. Below is a summary of the quantitative data available for this compound and other pirin inhibitors.
| Compound | Type | Target(s) | Binding Affinity (to Pirin) | Cellular Activity | Assay Type |
| This compound | PROTAC Degrader | Pirin, CRBN | Kd: 55 nM[4][5] | Pirin degradation at 0.5 nM (SK-OV-3 cells)[4] | Surface Plasmon Resonance (SPR) / Cellular Degradation Assay |
| CCT251236 | Small-Molecule Inhibitor | Pirin | K_D: 44 nM[1] | IC50: 19 nM (HSF1-mediated HSP72 induction)[6] | Surface Plasmon Resonance (SPR) / HSF1-mediated HSP72 induction assay |
| CCG-222740 | Small-Molecule Inhibitor | Pirin | K_D: 4.3 µM[1] | IC50: ~10 µM (Cell viability of CAFs)[7][8] | Isothermal Titration Calorimetry (ITC) / Cell Viability Assay |
| CCG-257081 | Small-Molecule Inhibitor | Pirin | K_D: 8.5 µM[1][9] | - | Isothermal Titration Calorimetry (ITC) |
| TPh A | Small-Molecule Inhibitor | Pirin | Ki: 0.6 µM[10] | IC50: >50 µM (various cancer cell lines)[10] | Enzyme Inhibition Assay / Cytotoxicity Assay |
Signaling Pathways Involving Pirin
Pirin has been shown to be a key regulator in at least two major signaling pathways:
-
NF-κB Signaling Pathway: Pirin can act as a redox sensor and co-regulator for the NF-κB transcription factor.[11] Under oxidative stress, the Fe(III) form of pirin binds to the p65 subunit of NF-κB, enhancing its DNA binding activity and subsequent gene transcription, which is involved in inflammation, immunity, and cell survival.
-
MRTF/SRF Signaling Pathway: Pirin is also involved in the regulation of the MRTF/SRF-mediated gene transcription program.[1][2] This pathway is activated by Rho GTPases and is crucial for processes like cell migration, proliferation, and fibrosis. Pirin's interaction with this pathway has been pharmacologically validated using inhibitors like CCT251236.[1][2]
Experimental Workflow for Inhibitor Characterization
The characterization of pirin inhibitors typically involves a multi-step process, from initial screening to in-cell target engagement confirmation.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a compound to purified pirin protein.
Materials:
-
Purified recombinant human pirin protein
-
Pirin inhibitor compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Hamilton syringe
Protocol:
-
Sample Preparation:
-
Dialyze the purified pirin protein and the compound solution against the same dialysis buffer overnight at 4°C to minimize buffer mismatch.
-
Determine the concentrations of the protein and the compound accurately using a suitable method (e.g., BCA assay for protein, UV-Vis spectroscopy for the compound).
-
Degas both the protein and compound solutions before the experiment.
-
-
ITC Experiment Setup:
-
Load the pirin protein solution (e.g., 10-50 µM) into the sample cell of the ITC instrument.
-
Load the compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 20 injections of 2 µL each).
-
-
Data Acquisition and Analysis:
-
Perform the titration experiment, injecting the compound into the protein solution.
-
The instrument measures the heat changes upon each injection.
-
Integrate the raw data to obtain a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. Calculate ΔG and ΔS from these values.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a pirin inhibitor with its target protein in a cellular context.
Materials:
-
Cell line expressing pirin (e.g., SK-OV-3)
-
Pirin inhibitor compound
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Anti-pirin antibody
-
Thermal cycler or heating blocks
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the pirin inhibitor at various concentrations or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze equal amounts of the soluble protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody against pirin.
-
Use a suitable secondary antibody and a chemiluminescence detection system to visualize the bands.
-
Quantify the band intensities to determine the melting curve of pirin in the presence and absence of the inhibitor. A shift in the melting curve indicates target engagement.
-
Fluorescence Polarization (FP) Assay
Objective: To measure the binding of a fluorescently labeled ligand to pirin in a high-throughput format, often used for competitive binding assays.
Materials:
-
Purified recombinant human pirin protein
-
Fluorescently labeled probe that binds to pirin
-
Unlabeled pirin inhibitor compound
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-binding microplates (e.g., 384-well)
Protocol:
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescent probe and the pirin protein.
-
Add a serial dilution of the unlabeled inhibitor compound. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.
-
The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the polarized excitation light.
-
-
Data Analysis:
-
Calculate the anisotropy or polarization values for each well.
-
Plot the polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
-
Conclusion
This compound represents a novel and potent approach to targeting pirin through induced degradation. Its high affinity for pirin and efficient cellular degradation at nanomolar concentrations position it as a powerful research tool and a potential therapeutic candidate. While traditional small-molecule inhibitors like CCT251236 and the CCG series have been instrumental in elucidating the roles of pirin in various signaling pathways, the PROTAC approach of this compound offers a distinct mechanism of action with the potential for more profound and sustained biological effects. Further head-to-head comparative studies under standardized conditions are warranted to fully delineate the relative advantages of these different pirin-targeting modalities.
References
- 1. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. TPh A, nuclear protein pirin inhibitor (CAS 21306-65-0) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. CCG257081 | MRTF/SRF inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pirin is an iron-dependent redox regulator of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating CCT367766-Induced Pirin Degradation with Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic effects induced by the PROTAC degrader CCT367766 with those observed upon genetic knockout of its target protein, Pirin. By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying mechanisms, this document serves as a valuable resource for validating on-target activity and understanding the cellular consequences of Pirin depletion.
Introduction to this compound and Pirin
This compound is a potent and selective third-generation heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the Pirin (PIR) protein.[1][2] It achieves this by simultaneously binding to Pirin and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of Pirin.[1][2] Pirin is a highly conserved iron-binding nuclear protein implicated in various cellular processes, including transcriptional regulation and cell migration.[3][4] Validating that the phenotypic effects of this compound are a direct consequence of Pirin degradation is crucial for its development as a chemical probe and potential therapeutic agent. Genetic knockout of the PIR gene provides a key benchmark for this validation.
Comparative Analysis of Phenotypes
The primary phenotype induced by this compound is the rapid and potent degradation of the Pirin protein.[2][5] This on-target effect is expected to phenocopy the effects of genetically ablating Pirin. Below is a comparison of the observed phenotypes upon treatment with this compound and genetic knockout of Pirin.
Table 1: Comparison of Pirin Protein Depletion
| Method | Cell Line | Concentration/Method | Pirin Protein Reduction | Time Point | Reference |
| This compound | SK-OV-3 | 50 nM | ~2.3-fold reduction | 4 hours | [2][5] |
| siRNA | SiHa | 30 nM | Significant decrease (densitometry not specified) | 72 hours | [6] |
| CRISPR KO | DLD1 | Not Applicable | Complete knockout (mRNA and protein) | Not Applicable | [7] |
Table 2: Comparison of Downstream Phenotypic Effects
| Phenotype | This compound-Treated Cells | Pirin Knockout/Knockdown Cells | Cell Line | Reference |
| Epithelial-Mesenchymal Transition (EMT) | Data not available | Increased E-cadherin mRNA expression | SiHa (siRNA) | [6] |
| Cell Proliferation | Data not available | Decreased cell proliferation | MCF7, MDA-MB-231 (shRNA) | [3] |
| E2F1 Expression | Data not available | Downregulated E2F1 expression | MCF7, MDA-MB-231 (shRNA) | [3] |
| Cellular Quercetin Levels | Data not available | Increased cellular quercetin levels | NIH3T3 (shRNA) | |
| NFκB Signaling | Data not available | No effect on TNFα-activated p65-regulated gene transcription | MEFs (CRISPR KO) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for Pirin Protein Quantification
This protocol is adapted from standard western blotting procedures.[8][9][10][11][12]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Pirin (dilution as per manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
qRT-PCR for E-cadherin mRNA Expression
This protocol is based on standard quantitative reverse transcription PCR procedures.[13][14][15][16][17]
-
RNA Extraction:
-
Extract total RNA from cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based qPCR master mix and specific primers for E-cadherin and a housekeeping gene (e.g., GAPDH, ACTB).
-
A typical thermal cycling profile is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Calculate the relative expression of E-cadherin mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Measurement of Cellular Quercetin Levels
This protocol describes a method for quantifying intracellular quercetin.[1][18][19][20]
-
Cell Treatment and Lysis:
-
Treat cells with quercetin or vehicle control for the desired time.
-
Wash cells with PBS and lyse them in a suitable buffer (e.g., methanol or a buffer compatible with the chosen detection method).
-
-
Quantification by HPLC (High-Performance Liquid Chromatography):
-
Prepare a standard curve with known concentrations of quercetin.
-
Inject the cell lysates and standards onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient (e.g., acetonitrile and water with formic acid) to separate quercetin.
-
Detect quercetin using a UV detector at an appropriate wavelength (e.g., 370 nm).
-
Quantify the amount of quercetin in the samples by comparing the peak area to the standard curve.
-
-
Quantification by Spectrofluorometry with DPBA:
-
Incubate cell lysates with diphenylboric acid 2-aminoethyl ester (DPBA).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the quercetin-DPBA complex.
-
Quantify quercetin levels by comparing the fluorescence intensity to a standard curve.
-
CRISPR/Cas9-Mediated Gene Knockout
This is a general protocol for generating knockout cell lines using CRISPR/Cas9.[21][22][23][24][25]
-
sgRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the PIR gene using a publicly available design tool.
-
Clone the sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease.
-
-
Transfection:
-
Transfect the Cas9/sgRNA expression plasmid into the target cells using a suitable transfection reagent.
-
-
Selection and Clonal Isolation:
-
Select for transfected cells, if the plasmid contains a selection marker (e.g., puromycin resistance or a fluorescent reporter).
-
Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Validation of Knockout:
-
Expand the single-cell clones.
-
Screen for knockout clones by extracting genomic DNA and performing PCR and Sanger sequencing of the target locus to identify insertions or deletions (indels).
-
Confirm the absence of Pirin protein expression by Western blot.
-
siRNA-Mediated Gene Knockdown
This protocol outlines the transient knockdown of gene expression using siRNA.[26][27][28][29]
-
siRNA Preparation:
-
Resuspend lyophilized siRNA targeting Pirin and a non-targeting control siRNA in RNase-free buffer to the desired stock concentration.
-
-
Transfection:
-
Seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.
-
Prepare two tubes for each transfection: one with diluted siRNA in serum-free medium and another with a lipid-based transfection reagent in serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Analysis:
-
Incubate the cells for 24-72 hours post-transfection.
-
Harvest the cells to assess Pirin protein knockdown by Western blot or mRNA knockdown by qRT-PCR and perform subsequent phenotypic assays.
-
Conclusion
The validation of a small molecule's on-target effects is a cornerstone of chemical biology and drug discovery. This guide demonstrates that the primary phenotype of this compound, the degradation of Pirin, can be effectively validated by comparing its downstream cellular consequences with those of genetic Pirin knockout. While this compound provides a powerful tool for the acute depletion of Pirin, genetic models offer a complementary approach for studying the long-term consequences of Pirin loss. The combined use of both chemical and genetic tools will be instrumental in further elucidating the biological functions of Pirin and the therapeutic potential of its targeted degradation.
References
- 1. infona.pl [infona.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PIR promotes tumorigenesis of breast cancer by upregulating cell cycle activator E2F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pirin, an Nrf2-Regulated Protein, Is Overexpressed in Human Colorectal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. static.igem.org [static.igem.org]
- 10. cdn.bcm.edu [cdn.bcm.edu]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Frontiers | Control of CDH1/E-Cadherin Gene Expression and Release of a Soluble Form of E-Cadherin in SARS-CoV-2 Infected Caco-2 Intestinal Cells: Physiopathological Consequences for the Intestinal Forms of COVID-19 [frontiersin.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. sinobiological.com [sinobiological.com]
- 16. origene.com [origene.com]
- 17. Real time PCR analyses of expression of E-cadherin, alpha-, beta- and gamma-catenin in human breast cancer for predicting clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of Quercetin Obtained from Allium cepa Lam. Leaves and its Effects on Streptozotocin-induced Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. genemedi.net [genemedi.net]
- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 23. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 24. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 25. m.youtube.com [m.youtube.com]
- 26. protocols.io [protocols.io]
- 27. datasheets.scbt.com [datasheets.scbt.com]
- 28. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
CCT367766: A Third-Generation PROTAC Demonstrating Superior Efficacy in Pirin Degradation
A significant leap in the targeted degradation of the non-catalytic protein pirin has been achieved with the development of CCT367766, a third-generation Proteolysis Targeting Chimera (PROTAC). This advanced degrader demonstrates markedly improved efficiency in terms of potency and speed of action compared to its predecessors, establishing a new benchmark for pirin-targeting therapeutics. This guide provides a comprehensive comparison of this compound with earlier generation degraders, supported by experimental data, to inform researchers and drug development professionals.
Pirin is a highly conserved iron-binding protein implicated as a regulator of transcription.[1] Its lack of a known enzymatic function has made it a challenging target for traditional inhibitor-based drug discovery.[1] The development of PROTACs, which hijack the cell's natural protein disposal machinery to eliminate target proteins, offers a promising alternative.[2] this compound was developed through an iterative design process aimed at improving the cellular permeability and target engagement of earlier generation pirin degraders.[2]
Comparative Efficacy of Pirin Degraders
The evolution from the first-generation pirin degrader (PDP 3) to the third-generation this compound showcases a clear progression in degradation efficiency. While the initial iteration failed to induce any observable degradation in cellular assays, the second-generation molecule (PDP 10) showed some activity, albeit at high concentrations and with poor reproducibility.[2][3] this compound, in contrast, demonstrates potent, rapid, and consistent degradation of pirin at low nanomolar concentrations.[3]
| Degrader | Generation | Target Protein | E3 Ligase Recruited | Cell Line | Concentration for Degradation | Time to Degradation | DC50 | Dmax | Key Observations |
| PDP 3 | First | Pirin | Cereblon (CRBN) | SK-OV-3 | >1 µM | >48 hours | Not Applicable | ~0% | No observable degradation in cells.[2] |
| PDP 10 | Second | Pirin | Cereblon (CRBN) | SK-OV-3 | 3.0 µM | 24-48 hours | Not Determined | Not Determined | Poorly reproducible, time-dependent degradation at high concentrations.[2][3] |
| This compound | Third | Pirin | Cereblon (CRBN) | SK-OV-3 | 50 nM | ~2 hours | Low nM | ~100% | Potent, rapid, and complete degradation; exhibits the "hook effect" at higher concentrations.[3] |
Mechanism of Action: PROTAC-Mediated Pirin Degradation
This compound is a heterobifunctional molecule designed to simultaneously bind to the target protein, pirin, and the E3 ubiquitin ligase, Cereblon (CRBN).[3][4] This binding induces the formation of a ternary complex, which brings pirin into close proximity to the E3 ligase.[2] The E3 ligase then tags pirin with ubiquitin molecules, marking it for degradation by the proteasome, the cell's protein disposal machinery.[2]
Caption: Mechanism of this compound-mediated pirin degradation.
Experimental Protocols
The following is a summary of the key experimental protocol used to evaluate the efficiency of pirin degraders.
Western Blot Analysis of Pirin Degradation in SK-OV-3 Cells
This protocol outlines the methodology for assessing the degradation of pirin protein in the SK-OV-3 human ovarian cancer cell line following treatment with pirin degraders.
1. Cell Culture and Treatment:
-
SK-OV-3 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of the pirin degraders (PDP 3, PDP 10, this compound) or vehicle control (e.g., DMSO) for the indicated time points (e.g., 2, 4, 8, 24, 48 hours).
2. Cell Lysis and Protein Quantification:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
-
The total protein concentration of each lysate is determined using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for pirin. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
The membrane is then washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The intensity of the bands is quantified using densitometry software.
-
The level of pirin protein is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Caption: Workflow for assessing degrader efficiency.
Conclusion
This compound represents a significant advancement in the development of targeted protein degraders for the challenging non-catalytic protein, pirin. Its ability to induce rapid and complete degradation at low nanomolar concentrations highlights the power of iterative, property-driven design in PROTAC development. This third-generation degrader serves as a valuable tool for further studying the biological functions of pirin and as a promising lead for the development of novel therapeutics.
References
CCT367766 Specificity: A Comparative Guide to On-Target and Off-Target Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the specificity of CCT367766, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the pirin protein. By hijacking the body's natural protein disposal system, this compound offers a promising avenue for studying the function of pirin and for potential therapeutic applications. This document presents experimental data on its high specificity, outlines the methodologies used for its assessment, and provides a clear visualization of its mechanism of action.
Executive Summary
This compound is a third-generation heterobifunctional PROTAC that links a pirin-binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] This dual binding brings pirin into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. Extensive proteomic analysis has demonstrated that this compound is remarkably selective for pirin, with minimal impact on the broader cellular proteome.
Comparative Analysis of Protein Degradation
To assess the specificity of this compound, a whole-proteome quantitative mass spectrometry analysis was performed. Human ovarian cancer cells (SK-OV-3) were treated with 50 nM this compound for 4 hours, and the abundance of cellular proteins was compared to a vehicle-treated control group.
The study quantified 8,547 proteins, and the results unequivocally demonstrated the high specificity of this compound for its intended target.
Table 1: Quantitative Proteomic Analysis of Protein Degradation by this compound
| Protein | Fold Change (this compound vs. Vehicle) | Adjusted p-value | Significance |
| Pirin | -2.3 | 1.4 x 10-4 | Statistically Significant |
| All other quantified proteins (8,546) | No significant change | > 0.05 | Not Statistically Significant |
Data sourced from Chessum et al., J Med Chem. 2018 Feb 8;61(3):918-933.
As the data illustrates, pirin was the only protein to show a statistically significant decrease in abundance upon treatment with this compound. This highlights the exceptional selectivity of this PROTAC, a critical feature for a chemical probe and a potential therapeutic agent.
Mechanism of Action and Experimental Workflow
The mechanism of this compound-mediated protein degradation involves the formation of a ternary complex between pirin, this compound, and the CRBN E3 ligase. This process is followed by the ubiquitination of pirin and its recognition and degradation by the 26S proteasome.
Signaling Pathway of this compound Action
Caption: this compound-mediated degradation of Pirin.
Experimental Workflow for Specificity Assessment
Caption: Workflow for proteomic analysis of this compound specificity.
Experimental Protocols
The following are summaries of the key experimental protocols used to assess the specificity of this compound.
Cell Culture and Treatment
-
Cell Line: SK-OV-3 human ovarian cancer cells were used.
-
Culture Conditions: Cells were maintained in standard cell culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were treated with either 50 nM this compound or a vehicle control (DMSO) for 4 hours prior to harvesting.
Whole-Proteome Mass Spectrometry
-
Cell Lysis and Protein Digestion: Following treatment, cells were lysed, and the protein concentration was determined. Proteins were then subjected to in-solution digestion using trypsin to generate peptides.
-
Tandem Mass Tag (TMT) Labeling: Peptides from this compound-treated and vehicle-treated samples were chemically labeled with isobaric tandem mass tags (TMT). This allows for the relative quantification of proteins from different samples in a single mass spectrometry run.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The labeled peptide mixture was separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The resulting spectra were used to identify and quantify peptides and, subsequently, proteins. The relative abundance of each protein in the this compound-treated sample was compared to the vehicle-treated sample. Statistical significance was determined using a t-test with Benjamini-Hochberg correction for multiple comparisons.
Western Blotting (for target validation)
-
Protein Extraction and Quantification: Cells were lysed, and total protein was quantified.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for pirin and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with a secondary antibody, protein bands were visualized using an appropriate detection system. The intensity of the bands was quantified to determine the relative protein levels.
Alternatives and Conclusion
Currently, there are no other reported PROTACs or small molecule degraders that specifically target pirin. The primary alternatives for modulating pirin function are small molecule inhibitors, such as CCT251236 and TPhA.[4] These molecules act by binding to pirin and blocking its activity, rather than inducing its degradation. While inhibitors can be valuable research tools, PROTAC-mediated degradation offers distinct advantages, including the potential for more profound and sustained target suppression and the ability to target non-enzymatic proteins.
References
- 1. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Cross-Validation of CCT367766: A Comparative Guide to a Novel Pirin Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protein degradation probe CCT367766, focusing on its effects and cross-validation in cellular models. This compound is a third-generation, potent, and heterobifunctional chemical probe designed to induce the degradation of the pirin protein.[1][2] This document summarizes key experimental data, details the methodologies employed in its validation, and contextualizes its mechanism of action within the broader landscape of targeted protein degradation.
Mechanism of Action: A PROTAC Approach
This compound functions as a Proteolysis-Targeting Chimera (PROTAC).[1][3] PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] In the case of this compound, it is engineered to bind to both the pirin protein and the Cereblon (CRBN) E3 ligase complex.[1][4] This induced proximity facilitates the transfer of ubiquitin to pirin, marking it for destruction.
The development of such degraders is a significant advancement, particularly for challenging targets like pirin, which is a poorly understood, non-catalytic protein that has been implicated as a putative transcription factor regulator.[4][5]
Cross-Validation in SK-OV-3 Human Ovarian Cancer Cells
The primary validation of this compound's activity was conducted in the SK-OV-3 human ovarian cancer cell line.[5] This cell line was chosen due to its robust expression of both pirin and CRBN.[5]
Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data for this compound and its precursor chemical probe, CCT251236.
| Compound | Target(s) | Binding Affinity (Kd) | IC50 (CRBN-DDB1) | Effect on Pirin Protein | Cell Line |
| This compound | Pirin, CRBN | 55 nM (Pirin), 120 nM (CRBN)[1] | 490 nM[1] | Concentration-dependent depletion | SK-OV-3[1] |
| CCT251236 | Pirin | 44 nM[5] | Not Applicable | No depletion observed | SK-OV-3[5] |
Note: CCT251236 is the chemical probe from which the pirin-binding moiety of this compound was derived.[5] It binds to pirin but does not induce its degradation.
Experimental Observations
-
Concentration-Dependent Depletion: this compound demonstrated a concentration-dependent depletion of pirin protein in SK-OV-3 cells after a 2-hour exposure.[1]
-
Time-Dependent "Hook Effect": A time-dependent "hook effect" was observed with this compound treatment in SK-OV-3 cells over 24 hours.[1] The hook effect is a phenomenon sometimes seen with PROTACs where the degradation efficiency decreases at very high concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of this compound.
Cell Culture
-
Cell Line: SK-OV-3 human ovarian carcinoma cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/mL penicillin/streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
Immunoblotting for Pirin Depletion
This protocol was used to assess the levels of pirin protein following treatment with this compound.
-
Cell Treatment: SK-OV-3 cells were seeded in 6-well plates and allowed to adhere overnight. Cells were then treated with varying concentrations of this compound or vehicle control for the indicated time periods (e.g., 2 hours or 24 hours).
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for pirin. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) was also used.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands was quantified using densitometry software, and pirin levels were normalized to the loading control.
Comparison with Alternative Approaches
While this compound is a highly specific tool for studying the effects of pirin degradation, it is important to consider it in the context of other potential therapeutic strategies.
| Approach | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| PROTAC-mediated Degradation | This compound | Induces targeted protein degradation via the ubiquitin-proteasome system. | High specificity; can target "undruggable" proteins; catalytic mode of action. | Complex pharmacokinetics; potential for off-target effects; "hook effect". |
| Small Molecule Inhibition | CCT251236 | Binds to the target protein to inhibit its function without inducing degradation. | Simpler pharmacokinetics; well-established drug development pipeline. | May not fully abolish protein function; potential for drug resistance through mutations in the binding site. |
| Gene Silencing (e.g., siRNA, shRNA) | Not applicable for direct comparison | Reduces protein expression by targeting mRNA for degradation. | Can achieve significant knockdown of protein expression. | Delivery challenges; potential for off-target effects; not a small molecule therapeutic. |
Conclusion
This compound represents a significant advancement in the development of chemical probes for studying challenging protein targets. Its validation in the SK-OV-3 cell line provides a solid foundation for its use as a tool to investigate the biological functions of pirin. The data clearly demonstrates its ability to induce potent and specific degradation of pirin in a cellular context. Future cross-validation in a broader range of cell lines will be crucial to further elucidate the therapeutic potential of targeting pirin degradation in various disease models. The detailed experimental protocols provided herein should facilitate the replication and extension of these important findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation to treat cancer | St. Jude Research [stjude.org]
- 4. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
CCT367766: An In Vitro Efficacy Analysis and In Vivo Comparison with Alternative Pirin-Targeting Compounds
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the PROTAC pirin degrader CCT367766. Due to the absence of published in vivo data for this compound, this guide focuses on its in vitro efficacy and draws comparisons with alternative pirin-targeting compounds for which in vivo data is available. This approach offers valuable context for the potential translatability of this compound's potent in vitro activity.
This compound is a third-generation, heterobifunctional PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the protein pirin.[1] Pirin is a transcriptional co-regulator implicated in various cellular processes, including the NF-κB signaling pathway and cellular responses to oxidative stress. By targeting pirin, this compound presents a novel approach for investigating the therapeutic potential of pirin degradation.
This compound: In Vitro Efficacy
This compound demonstrates potent and specific degradation of pirin in vitro. Its mechanism involves the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to pirin, leading to the ubiquitination and subsequent proteasomal degradation of the pirin protein.
Quantitative In Vitro Data for this compound
| Parameter | Value | Cell Line | Notes |
| Pirin Degradation | Near-complete degradation at 50 nM (2 hours) | SK-OV-3 (human ovarian cancer) | Demonstrates potent and rapid degradation of pirin in a cellular context.[2] |
| CRBN-DDB1 Complex Affinity (IC₅₀) | 490 nM | N/A | Indicates moderate affinity for the E3 ligase complex it recruits.[1] |
| Recombinant Pirin Affinity (K_d) | 55 nM | N/A | Shows good binding affinity to the target protein.[1] |
| Recombinant CRBN Affinity (K_d) | 120 nM | N/A | Confirms binding to the E3 ligase component.[1] |
Comparative Analysis with Pirin-Targeting Alternatives in Vivo
While in vivo data for this compound is not publicly available, studies on other pirin-targeting molecules, including its precursor CCT251236 and the inhibitor CCG-257081, provide insights into the potential in vivo applications of targeting pirin.
In Vivo Efficacy of Alternative Pirin-Targeting Compounds
| Compound | Model | Dosing | Key Findings |
| CCT251236 | Human Ovarian Carcinoma Xenograft (mice) | 20 mg/kg, oral, daily for 33 days | 70% tumor growth inhibition based on final tumor volumes; 64% decrease in mean tumor weights.[3] |
| CCG-257081 | Bleomycin-Induced Lung Fibrosis (mice) | 100 mg/kg, oral | Prevention of fibrosis, with hydroxyproline content and histological findings not significantly different from naive tissue.[4] |
Signaling Pathways and Experimental Workflows
Pirin Signaling Pathway
Pirin acts as a transcriptional co-regulator, notably interacting with the NF-κB pathway, which is central to inflammation, immunity, and cell survival. Oxidative stress can lead to the upregulation of pirin, further influencing these pathways.
Caption: Pirin as a co-activator in the NF-κB signaling pathway.
This compound PROTAC Mechanism
This compound functions by forming a ternary complex between pirin and the E3 ubiquitin ligase cereblon, leading to the targeted degradation of pirin.
Caption: Ternary complex formation and subsequent degradation induced by this compound.
Experimental Protocols
In Vitro Pirin Degradation Assay (Western Blot)
This protocol is adapted from methodologies used to assess PROTAC-mediated protein degradation.
-
Cell Culture: SK-OV-3 cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.5 nM to 1500 nM) or vehicle control for specified time points (e.g., 2, 4, 24 hours).[1]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for pirin, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the pirin band is quantified and normalized to the loading control to determine the extent of protein degradation.
In Vivo Tumor Xenograft Model (for CCT251236)
This protocol is based on the in vivo studies of the pirin ligand CCT251236.[5]
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice) are used.
-
Tumor Cell Implantation: Human ovarian carcinoma cells (e.g., SK-OV-3) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.
-
Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. CCT251236 is administered orally at a specified dose (e.g., 20 mg/kg) daily.[3] The control group receives a vehicle.
-
Efficacy Assessment: Tumor volumes are monitored throughout the study. At the end of the study (e.g., 33 days), mice are euthanized, and final tumor volumes and weights are measured.[3]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
In Vivo Bleomycin-Induced Lung Fibrosis Model (for CCG-257081)
This protocol is based on the in vivo evaluation of the pirin inhibitor CCG-257081.[4]
-
Animal Model: Mice (e.g., C57BL/6) are used.
-
Induction of Fibrosis: Lung fibrosis is induced by the administration of bleomycin, typically via intraperitoneal injection, over a period of several weeks.
-
Compound Administration: CCG-257081 is administered orally at various doses (e.g., 10, 30, 100 mg/kg) concurrently with bleomycin treatment.[4]
-
Assessment of Fibrosis: At the end of the study, lungs are harvested for analysis.
-
Histopathology: Lung tissue sections are stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis.
-
Biochemical Analysis: The hydroxyproline content of the lung tissue, a quantitative measure of collagen, is determined.
-
Data Analysis: The degree of fibrosis in the treated groups is compared to the vehicle-treated control group to evaluate the anti-fibrotic efficacy of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prevention of bleomycin-induced lung fibrosis via inhibition of the MRTF/SRF transcription pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Ternary Complex of CCT367766, Pirin, and CRBN: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins via Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. This guide provides a comparative analysis of CCT367766, a PROTAC designed to induce the degradation of the transcriptional co-regulator Pirin by recruiting the E3 ubiquitin ligase Cereblon (CRBN). We will compare its performance with its precursor molecule, CCT251236, a direct Pirin inhibitor, to highlight the validation of the ternary complex formation and the advantages of the degradation approach. This guide includes detailed experimental protocols and data to support the findings.
Mechanism of Action: From Inhibition to Degradation
Pirin is a nuclear protein implicated in various cellular processes, and its dysregulation has been linked to diseases such as cancer.[1] Traditional therapeutic approaches have focused on developing small molecule inhibitors that block the function of such proteins. CCT251236 is a high-affinity chemical probe that binds to Pirin and inhibits its activity.[2][3]
PROTACs like this compound represent a paradigm shift from occupancy-driven inhibition to event-driven degradation.[4] this compound is a heterobifunctional molecule that simultaneously binds to Pirin and CRBN, an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (Pirin-CCT367766-CRBN), leading to the ubiquitination of Pirin and its subsequent degradation by the proteasome.[3][5]
Performance Comparison: this compound vs. CCT251236
The efficacy of this compound in forming a ternary complex and inducing Pirin degradation is supported by robust experimental data. Here, we compare its key performance metrics with its precursor inhibitor, CCT251236.
| Parameter | This compound (PROTAC) | CCT251236 (Inhibitor) | Reference |
| Binding Affinity to Pirin (KD) | 21 nM (SPR) | 44 nM (SPR) | [3] |
| Binding Affinity to CRBN-DDB1 (IC50) | 490 nM | Not Applicable | [3] |
| Cellular Pirin Degradation | Induces potent and rapid degradation | No degradation observed | [3] |
| Cellular Growth Inhibition (GI50) | Low nanomolar range | Low nanomolar range | [2] |
| Mechanism of Action | Catalytic degradation of Pirin | Stoichiometric inhibition of Pirin | [3][4] |
Table 1: Performance Metrics of this compound and CCT251236
The data clearly indicates that while both molecules exhibit high affinity for Pirin, this compound's ability to recruit CRBN and induce degradation represents a more advanced and potentially more effective therapeutic strategy.
Experimental Validation of the Ternary Complex
Validating the formation of the Pirin-CCT367766-CRBN ternary complex is crucial to confirming the mechanism of action. A combination of biophysical and cellular assays is employed for this purpose.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics and affinity (KD) of this compound to recombinant Pirin and CRBN.
Methodology:
-
Immobilization: Covalently immobilize recombinant human Pirin or CRBN-DDB1 complex onto a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the immobilized protein surface and a reference surface. The change in the refractive index, measured in resonance units (RU), is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[6][7]
Fluorescence Polarization (FP) Assay for CRBN Binding
Objective: To confirm the binding of this compound to the CRBN-DDB1 complex in solution.
Methodology:
-
Reagent Preparation: Prepare a solution containing the CRBN-DDB1 complex and a fluorescently labeled ligand that is known to bind to CRBN.
-
Competition Assay: Add increasing concentrations of this compound to the mixture.
-
Measurement: Excite the solution with polarized light and measure the emitted fluorescence polarization. The binding of the larger protein complex to the fluorescent probe results in a higher polarization value. This compound will compete with the fluorescent probe for binding to CRBN, causing a decrease in polarization.
-
Data Analysis: The data is used to calculate the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.[8][9]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Detection
Objective: To demonstrate the this compound-dependent interaction between Pirin and CRBN in a cellular context.
Methodology:
-
Cell Treatment: Treat cells expressing endogenous Pirin and CRBN with this compound or a vehicle control.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for CRBN, coupled to magnetic or agarose beads. This will pull down CRBN and any interacting proteins.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the protein complexes from the beads and analyze the eluate by Western blotting using an antibody against Pirin. The presence of a Pirin band in the this compound-treated sample, but not in the control, confirms the formation of the ternary complex.[10][11]
Western Blot for Pirin Degradation
Objective: To quantify the extent of Pirin degradation induced by this compound.
Methodology:
-
Cell Treatment: Treat cells with a dose-range of this compound for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody specific for Pirin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the relative amount of Pirin protein in each sample.[12]
Conclusion
The development and validation of this compound exemplify a successful strategy for targeted protein degradation. Through a combination of biophysical and cellular assays, the formation of the critical Pirin-CCT367766-CRBN ternary complex has been robustly demonstrated. The comparison with its precursor, the direct inhibitor CCT251236, underscores the distinct advantages of the PROTAC approach, which leads to the catalytic degradation of the target protein rather than simple inhibition. This guide provides researchers with the foundational knowledge and detailed protocols to evaluate and validate similar ternary complexes in their own drug discovery efforts.
References
- 1. What are pirin inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 12. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of CCT367766: A Comparative Guide to Rescue Experiments and Alternative Validation Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of CCT367766, a potent PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the pirin protein. We will delve into the specifics of rescue experiments performed with this compound and compare this methodology with alternative target engagement assays, namely the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP).
On-Target Validation of this compound via Rescue Experiments
This compound is a heterobifunctional molecule that recruits the E3 ubiquitin ligase Cereblon (CRBN) to the pirin protein, leading to its ubiquitination and subsequent proteasomal degradation. To confirm that the degradation of pirin by this compound is a direct consequence of its intended mechanism, rescue experiments are performed. These experiments aim to prevent pirin degradation by introducing a competitor that interferes with the this compound-mediated pirin-CRBN ternary complex formation.
Two primary types of competitors are used in these rescue experiments:
-
A CRBN-binding ligand: This competitor occupies the binding site on CRBN, preventing the recruitment of this compound and, consequently, the degradation of pirin.
-
A pirin-binding ligand: This competitor binds to pirin, blocking the binding site for this compound and thus preventing the formation of the ternary complex.
Quantitative Data from this compound Rescue Experiments
The following table summarizes the key reagents and findings from rescue experiments designed to confirm the on-target activity of this compound in SK-OV-3 human ovarian cancer cells. The data is based on immunoblot analysis following a 4-hour pretreatment with the competitor and a subsequent 2-hour treatment with this compound.
| Competitor | Target | Binding Affinity | Concentration Used | Outcome of Rescue Experiment |
| Thalidomide | Cereblon (CRBN) | Kd ~250 nM[1][2] | 10 µM | Successful rescue of pirin depletion.[3][4] |
| Chlorobisamide 22 | Pirin | KD = 21 nM[3][4] | 1 µM | Complete rescue of pirin expression.[3] |
| CCT251236 | Pirin | KD = 44 nM[5] | Concentration-dependent | Clear rescue of pirin depletion.[3] |
Note: The outcomes of the rescue experiments are described as observed in the primary literature via Western Blot analysis. Precise quantitative percentages of rescue were not provided.
Comparative Analysis of Target Validation Methodologies
While rescue experiments are a powerful tool for validating the mechanism of action of PROTACs, other techniques can also be employed to confirm target engagement. Below is a comparison of the PROTAC rescue experiment approach with CETSA and ABPP.
| Feature | PROTAC Rescue Experiment | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) |
| Principle | Competition for binding to either the target protein or the E3 ligase to prevent PROTAC-induced degradation. | Ligand binding stabilizes the target protein against thermal denaturation. | Covalent labeling of active enzyme sites by a reactive probe. |
| Primary Readout | Protein levels (typically measured by Western Blot). | Amount of soluble protein remaining after heat treatment. | Identification and quantification of probe-labeled proteins by mass spectrometry. |
| Applicability to Pirin | Highly applicable, as demonstrated with this compound. | Applicable. Would measure the thermal stabilization of pirin upon binding of a ligand. | Less suitable for non-enzymatic proteins like pirin, unless a reactive probe can be specifically designed. |
| Information Provided | Confirms the specific mechanism of action of the PROTAC. | Confirms direct binding of a compound to the target protein in a cellular context. | Identifies the target of a covalent probe and can provide information on enzyme activity. |
| Key Advantage | Directly validates the ternary complex-dependent degradation mechanism. | Label-free and can be performed in intact cells and tissues. | Can identify novel targets and provides information on the functional state of enzymes. |
| Key Limitation | Requires a suitable competitor and is specific to degradation-based mechanisms. | Not all proteins show a significant thermal shift upon ligand binding. | Primarily applicable to proteins with a reactive catalytic residue. |
Experimental Protocols
Protocol for this compound On-Target Rescue Experiment
-
Cell Culture: Plate SK-OV-3 cells in appropriate culture vessels and grow to 70-80% confluency.
-
Pre-treatment with Competitor: Treat the cells with increasing concentrations of the competitor (e.g., thalidomide, chlorobisamide 22, or CCT251236) for 4 hours. Include a vehicle-only control.
-
This compound Treatment: Add this compound to the media at a concentration known to induce significant pirin degradation (e.g., 5 nM) and incubate for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for pirin. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities for pirin and the loading control. Normalize the pirin signal to the loading control and compare the levels of pirin in the this compound-treated samples with and without the competitor.
General Protocol for Cellular Thermal Shift Assay (CETSA)
-
Compound Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (pirin) by Western Blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble pirin as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6][7][8]
General Protocol for Activity-Based Protein Profiling (ABPP)
-
Probe Design and Synthesis: Synthesize a chemical probe that contains a reactive group to covalently bind to the target, a linker, and a reporter tag (e.g., biotin or a fluorophore).
-
Cell or Lysate Treatment: Incubate the biological sample (intact cells, cell lysate, or tissue homogenate) with the ABPP probe. A competitive assay can be performed by pre-incubating with the test compound before adding the probe.
-
Enrichment of Labeled Proteins: If a biotin tag is used, enrich the probe-labeled proteins using streptavidin beads.
-
Proteomic Analysis: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are specifically labeled by the probe. In a competitive experiment, a decrease in the labeling of a specific protein in the presence of the test compound confirms it as a target.[9][10][11][12][13]
Visualizing the Molecular Pathways and Workflows
Caption: Pirin acts as a nuclear transcriptional coregulator in the NF-κB pathway.
Caption: Workflow for the this compound rescue experiment to confirm on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Application of Activity-Based Protein Profiling (ABPP) Strategy in the Identification of New Targets for Vascular Normalization and Binding Site Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 12. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 13. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
A Comparative Guide: CCT367766-Mediated Degradation versus RNAi-Mediated Silencing of Pirin and Their Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful research tools for studying the function of Pirin, a highly conserved, non-heme iron-binding nuclear protein implicated in transcriptional regulation, cell migration, and cancer progression. We will objectively compare the downstream effects of the small molecule degrader CCT367766 and RNA interference (RNAi)-mediated silencing of Pirin, supported by available experimental data.
Introduction to Pirin and its Targeting Modalities
Pirin is a transcriptional co-regulator that has been shown to play a significant role in various cellular processes, including cell cycle progression, epithelial-to-mesenchymal transition (EMT), and the NF-κB signaling pathway.[1][2][3] Its dysregulation is associated with several cancers, making it an attractive therapeutic target.[4]
This compound is a third-generation heterobifunctional protein degradation probe, also known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target Pirin for ubiquitination and subsequent degradation by the proteasome.[5][6] This approach leads to the rapid and efficient removal of the entire Pirin protein from the cell.
RNA interference (RNAi) is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules.[7] For Pirin, this is typically achieved using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are designed to be complementary to the Pirin mRNA, leading to its degradation and thereby preventing protein synthesis.
Comparative Analysis of Downstream Effects
While direct side-by-side comparative studies are limited, this guide synthesizes available data to draw objective comparisons between the two modalities.
Pirin Protein Level Regulation
| Feature | This compound (PROTAC) | RNAi (siRNA/shRNA) |
| Mechanism of Action | Induces proteasomal degradation of existing Pirin protein.[6] | Prevents the synthesis of new Pirin protein by degrading its mRNA.[7] |
| Onset of Action | Rapid, with significant degradation observed within hours.[4][8] | Slower onset, typically requiring 24-72 hours for significant protein reduction.[9] |
| Specificity | High specificity for Pirin protein degradation demonstrated by proteomics.[10] | Potential for off-target effects due to partial complementarity with other mRNAs.[11][12] |
| Reversibility | Reversible upon withdrawal of the compound. | Can be transient (siRNA) or stable (shRNA), with longer-lasting effects.[13] |
Quantitative Data on Pirin Depletion by this compound:
Functional Downstream Consequences
The functional consequences of reducing Pirin levels, whether by degradation or silencing, are anticipated to be similar, primarily affecting cell proliferation, migration, and related signaling pathways.
| Downstream Effect | This compound | RNAi-mediated Pirin Silencing |
| Cell Cycle Progression | Expected to induce G1/S phase arrest. | Knockdown of Pirin leads to G1/S phase arrest by downregulating the cell cycle activator E2F1 and its target genes (cdk4, cdk6, cycE, cycD).[2][15] |
| Cell Migration & Invasion | Expected to inhibit cell migration and invasion. | Pirin knockdown has been shown to increase E-cadherin levels and reduce the expression of EMT markers like Slug, ZEB, and Snail, thereby inhibiting cell migration.[2] |
| NF-κB Signaling | Expected to modulate NF-κB activity. | Pirin acts as a coregulator of NF-κB, and its silencing can impact the transcriptional activity of this pathway.[3] |
| Clonogenic Survival | Expected to reduce colony formation. | Reduced clonogenic potential is a likely outcome of inhibiting cell cycle progression and inducing apoptosis.[16] |
Signaling Pathways and Experimental Workflows
Pirin-Regulated Signaling Pathways
Experimental Workflow: Comparing this compound and RNAi
Detailed Experimental Protocols
Western Blot Analysis
-
Sample Preparation: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Pirin, E-cadherin, N-cadherin, E2F1, Cyclin D1, Cyclin E, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Migration (Transwell) Assay
-
Cell Preparation: Culture cells to sub-confluency and serum-starve overnight.
-
Assay Setup: Seed serum-starved cells in the upper chamber of a Transwell insert (8 µm pore size). The lower chamber should contain a chemoattractant (e.g., media with 10% FBS). For invasion assays, coat the insert with Matrigel.
-
Treatment: Add this compound or transfect with siRNA/shRNA prior to seeding, as per the experimental design.
-
Incubation: Incubate the plate at 37°C for 12-48 hours.
-
Analysis: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Clonogenic Survival Assay
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound or transfect with siRNA/shRNA.
-
Incubation: Allow the cells to grow for 10-14 days, replacing the media as needed.
-
Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (containing >50 cells). Calculate the surviving fraction for each treatment group relative to the control.
Conclusion and Recommendations
Both this compound and RNAi are effective tools for reducing Pirin levels and studying its downstream functions. The choice between these two methods depends on the specific experimental goals.
-
This compound is ideal for studies requiring rapid and transient reduction of the Pirin protein. Its high specificity, as demonstrated by proteomics, minimizes concerns about off-target effects at the protein level. This makes it a valuable tool for validating phenotypes observed with other methods and for pharmacological studies.
-
RNAi offers a well-established method for gene silencing and can be used to create stable cell lines with long-term Pirin knockdown (using shRNA). While off-target effects are a consideration, they can be mitigated by using multiple different siRNA sequences targeting the same gene and performing rescue experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of Pirin, an Oxidative Stress Sensor Protein, in Epithelial Carcinogenesis [mdpi.com]
- 3. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epithelial-to-Mesenchymal Transition Signaling Pathways Responsible for Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of E2F1 activity and cell cycle progression by arsenic via retinoblastoma protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNAi Four-Step Workflow | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 13. E2F-1 has dual roles depending on the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PIR promotes tumorigenesis of breast cancer by upregulating cell cycle activator E2F1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RNA Interference-Directed Knockdown of Urokinase Plasminogen Activator and Urokinase Plasminogen Activator Receptor Inhibits Prostate Cancer Cell Invasion, Survival and Tumorigenicity In vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CCT367766: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals working with the potent, third-generation PROTAC CCT367766, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) containing explicit disposal instructions for this compound was not publicly available at the time of this writing, this guide provides essential, step-by-step procedures based on general best practices for the disposal of potent, biologically active, and cytotoxic research compounds.
It is imperative to obtain the official Safety Data Sheet (SDS) from your supplier for this compound and follow all mandated local, state, and federal regulations for hazardous waste disposal. The following information should be considered a supplementary resource to be used in conjunction with, and not as a replacement for, the official SDS and institutional safety protocols.
General Principles for the Disposal of Potent Research Compounds
Due to the biologically active nature of PROTACs like this compound, all materials that come into contact with the compound should be treated as hazardous waste.[1] This includes unused or expired compounds, solutions, contaminated personal protective equipment (PPE), and labware. The primary goal is to prevent the release of the compound into the environment and to minimize exposure to laboratory personnel.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general framework for the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), always wear appropriate PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves (nitrile gloves are a common choice)
2. Waste Segregation and Collection: Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.[2]
-
Solid Waste:
-
Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.[3]
-
Any materials that have come into contact with the compound, such as pipette tips, tubes, and contaminated gloves, should be considered contaminated and disposed of as chemical waste.[3]
-
-
Liquid Waste:
-
Sharps Waste:
3. Labeling and Storage of Waste Containers:
-
All waste containers must be clearly labeled with the full chemical name ("this compound") and a "Hazardous Waste" label.[7]
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4] This area should be away from general lab traffic and incompatible materials.[3]
-
Ensure that waste containers are kept closed except when adding waste.[8]
4. Spill Management: In the event of a spill:
-
Alert personnel in the immediate area.
-
For liquid spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all spill cleanup materials into a designated, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash the area thoroughly.
5. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor.[1]
-
Do not dispose of this compound or its solutions down the drain or in the general trash.[1]
-
Follow all institutional procedures for scheduling a hazardous waste pickup.[7]
Summary of Disposal Procedures
| Waste Type | Collection Container | Key Handling and Disposal Procedures |
| Solid Waste (Unused Compound, Contaminated Labware) | Labeled, sealed chemical waste container. | Segregate at the point of generation. Do not mix with non-hazardous waste. Arrange for pickup by EHS. |
| Liquid Waste (Solutions containing this compound) | Labeled, sealed, leak-proof chemical waste container. | Do not dispose of down the drain. Keep container closed when not in use. Store in a designated satellite accumulation area. |
| Contaminated Sharps | Puncture-resistant sharps container labeled for cytotoxic waste. | Place sharps directly into the container immediately after use. Do not recap needles. |
| Contaminated PPE | Labeled chemical waste container or bag. | Remove PPE carefully to avoid contamination. Dispose of as hazardous waste. |
Disposal Workflow
Caption: General workflow for the disposal of laboratory chemical waste.
By adhering to these general safety and disposal procedures, researchers can handle this compound responsibly, ensuring a safe laboratory environment and minimizing environmental impact. Always prioritize obtaining and following the specific guidelines provided in the manufacturer's Safety Data Sheet.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.ca [danielshealth.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling CCT367766
Essential Safety and Handling Guide for CCT367766
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent, third-generation heterobifunctional PROTAC (Proteolysis Targeting Chimera), this compound should be handled with a high degree of caution, treating it as a potentially hazardous compound.[1][2] Adherence to the following operational and disposal plans is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to prevent inhalation, skin contact, and eye exposure.[3] The required PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator.[1] - Gloves: Two pairs of nitrile gloves (double-gloving).[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Disposable or dedicated non-absorbent lab coat.[1] - Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield for splash risks.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Chemical fume hood.[4] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1][4] - Lab Coat: Standard laboratory coat.[1] - Containment: Class II biological safety cabinet.[1] |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
-
Designated Area: All work with this compound, from handling the solid compound to preparing solutions, must be conducted in a designated and clearly marked area.[1]
-
Engineering Controls: All manipulations of the solid compound and concentrated solutions must be performed within a certified chemical fume hood to avoid aerosol formation and inhalation.[4]
-
Decontamination: Use dedicated glassware and equipment. If this is not feasible, thoroughly decontaminate all equipment after use.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area.[4] For long-term stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with local, state, and federal regulations.[7]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[7] |
| Contaminated PPE | Dispose of as hazardous waste in a designated, sealed container.[8] |
Visualizing Experimental and Logical Workflows
This compound-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action for this compound as a PROTAC, inducing the degradation of the target protein, Pirin.[2][9]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gerpac.eu [gerpac.eu]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CCT-367766 Datasheet DC Chemicals [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. pogo.ca [pogo.ca]
- 9. Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
